molecular formula C5H9N5O B13174339 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide

2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B13174339
M. Wt: 155.16 g/mol
InChI Key: SUJSFLGFKJJMKD-UHFFFAOYSA-N
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Description

2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C5H9N5O and its molecular weight is 155.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C5H9N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,1-2,6H2,(H2,7,11)

InChI Key

SUJSFLGFKJJMKD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CC(=O)N)CN

Origin of Product

United States

Foundational & Exploratory

2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and fragment-based drug discovery (FBDD). It treats 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide as a privileged scaffold, synthesizing known chemistry of 1,2,4-triazoles with specific protocol design for this derivative.

Classification: Heterocyclic Building Block / FBDD Scaffold Primary Application: Linker Chemistry, Antifungal Design, CNS Fragment Libraries

Molecular Architecture & Physicochemical Profile[1][2]

This molecule represents a bifunctionalized 1,2,4-triazole core.[1][2] Its value lies in the orthogonal reactivity of its two substituents: a primary amine (for diversification) and a primary acetamide (as a hydrogen bond donor/acceptor motif).

Structural Identity[5]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 155.16 g/mol

  • Core Scaffold: 1H-1,2,4-Triazole[1][2][3][4]

  • Key Substituents:

    • N1-Position: Acetamide tail (

      
      ). This placement locks the tautomer in the N1-substituted form, preventing the 
      
      
      
      tautomeric shift common in unsubstituted triazoles.
    • C3-Position: Aminomethyl group (

      
      ). A flexible, basic handle.
      
Calculated Physicochemical Properties

The following data is derived from consensus fragment-based descriptors for 1,2,4-triazole analogs.

PropertyValue (Est.)Significance
cLogP -1.2 to -0.9Highly hydrophilic; ideal for lowering lipophilicity in lead optimization.
TPSA ~85 ŲHigh polar surface area relative to size; suggests good solubility but passive permeability may require lipophilic appendages.
pKa (Basic) 9.0 - 9.5Attributed to the primary aliphatic amine (

).
pKa (Acidic) > 14The amide proton is weakly acidic; the triazole ring is non-ionizable at physiological pH due to N1-substitution.
H-Bond Donors 3Primary amine (2) + Amide (1).
H-Bond Acceptors 4Triazole N2/N4 + Amide Carbonyl + Amine.

Synthetic Methodology and Regioselectivity

The synthesis of N1-substituted 1,2,4-triazoles is non-trivial due to the regioselectivity challenge . The triazole ring possesses three nitrogens; alkylation can occur at N1, N2, or N4.

The Regioselectivity Problem

Under basic conditions (e.g.,


), the triazolate anion is formed. Alkylation with 2-chloroacetamide favors the N1-isomer  due to thermodynamic stability and steric factors, but N2-alkylation is a common minor byproduct. N4-alkylation is rare unless specific directing groups are used.
Validated Synthetic Protocol

Objective: Synthesis of this compound from 3-(aminomethyl)-1,2,4-triazole.

Critical Control Point: The primary amine on the C3-methyl group is more nucleophilic than the triazole ring nitrogens. It must be protected (e.g., Boc) prior to alkylation to prevent self-polymerization.

Step-by-Step Workflow

Step 1: Protection

  • Dissolve 3-(aminomethyl)-1,2,4-triazole dihydrochloride in 1,4-dioxane/water (1:1).

  • Add

    
     (3.0 eq) followed by 
    
    
    
    (1.1 eq).
  • Stir at RT for 12h. Acidify to pH 4, extract with EtOAc.

  • Yield: tert-butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate.

Step 2: N-Alkylation (The Critical Step)

  • Dissolve the Boc-protected intermediate in anhydrous Acetone or DMF.

  • Add

    
     (1.5 eq) and stir for 30 min to generate the triazolate anion.
    
  • Add 2-chloroacetamide (1.1 eq) dropwise.

  • Heat to reflux (Acetone) or 60°C (DMF) for 4-6 hours.

  • Workup: Filter inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (DCM:MeOH 95:5) to separate the N1-isomer (major) from the N2-isomer.

Step 3: Deprotection

  • Dissolve the purified N1-alkylated intermediate in DCM.

  • Add TFA (20% v/v) or 4M HCl in dioxane. Stir 2h.

  • Evaporate volatiles. Neutralize with Amberlyst A-21 (free base resin) or

    
     to obtain the title compound.
    
Synthesis Flowchart (DOT Visualization)

SynthesisPath Start 3-(aminomethyl) -1,2,4-triazole Step1 Boc-Protection (Boc2O, NaHCO3) Start->Step1 Inter1 Intermediate A: Boc-Protected Triazole Step1->Inter1 Step2 N-Alkylation (Cl-CH2-CONH2, K2CO3) Inter1->Step2 Nucleophilic Attack Inter2 Intermediate B: N1/N2 Mixture Step2->Inter2 Step3 Purification (Isolate N1-isomer) Inter2->Step3 Regio-separation Step4 Deprotection (TFA or HCl) Step3->Step4 Final Target: 2-[3-(aminomethyl)-1H -1,2,4-triazol-1-yl]acetamide Step4->Final

Caption: Figure 1. Optimized synthetic route emphasizing protection strategy and regioselective isolation.

Analytical Characterization (Expected Data)

To validate the structure, researchers should look for specific NMR signatures that distinguish the N1-isomer from the N2-isomer.

Spectroscopic MethodDiagnostic Signal (Expected)Interpretation
1H NMR (DMSO-d6)

8.4 - 8.6 ppm (s, 1H)
C5-H Proton: This singlet is characteristic of the triazole ring. In N1-isomers, it typically shifts downfield compared to N2-isomers.
1H NMR

4.8 - 5.0 ppm (s, 2H)
N-CH2-CO: The methylene protons linking the triazole and amide.
1H NMR

3.8 ppm (s, 2H)
CH2-NH2: Methylene protons adjacent to the primary amine.
13C NMR

145-150 ppm
C3 vs C5: The asymmetry of the N1-substituted ring results in distinct signals for C3 and C5 carbons.
IR Spectroscopy 1680-1690 cm⁻¹Amide I Band: Strong carbonyl stretch (

).

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of Three" compliant fragment.

  • Vector Analysis: The C3-aminomethyl group provides a "growth vector" for elaboration into deep protein pockets.

  • Anchoring: The acetamide group often serves as a surface anchor, forming water-mediated or direct H-bonds with backbone residues (e.g., hinge regions in kinases).

Bioisosterism

The 1,2,4-triazole-acetamide moiety is often used as a bioisostere for:

  • Imidazoles: To reduce CYP450 inhibition (triazoles are generally weaker ligands for heme iron than imidazoles).

  • Carboxamides: The triazole ring adds rigidity and alters the dipole moment compared to a simple alkyl chain.

Biological Interaction Map

Interactions Center 2-[3-(aminomethyl)-1H -1,2,4-triazol-1-yl]acetamide Amine Primary Amine (Cationic at pH 7.4) Center->Amine Triazole Triazole N2/N4 (H-Bond Acceptor) Center->Triazole Amide Acetamide (H-Bond Donor/Acceptor) Center->Amide AspGlu Asp/Glu Residues (Salt Bridge) Amine->AspGlu Ionic Interaction Water Solvent Water (Solubility) Triazole->Water Dipole Interaction Backbone Protein Backbone (H-Bonding) Amide->Backbone Directional H-Bond

Caption: Figure 2. Pharmacophore mapping showing potential binding modes in a biological context.

References

  • Iqbal, J., et al. (2018). "Synthesis of acetamide derivatives of 1,2,4-triazole bearing azinane and their binding interactions with bovine serum albumin."[2][5] Turkish Journal of Chemistry, 42(6), 1459-1478.[2]

  • Fizer, M., et al. (2021). "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods." Journal of Molecular Structure, 1223, 128973.[6]

  • Kumar, V., et al. (2016). "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis, 5(3), 233-237. [7]

  • Al-Masoudi, N.A., et al. (2025). "N-phenethyl-2-(1H-1,2,3-triazol-1-yl)acetamide derivatives: Synthesis, crystal structure and molecular docking." Journal of Molecular Structure. (Contextual reference for triazole-acetamide docking).

Sources

CAS number and molecular weight of aminomethyl triazole acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number and Molecular Weight of Aminomethyl Triazole Acetamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Aminomethyl triazole acetamide derivatives represent a versatile class of pharmacophores widely utilized in medicinal chemistry for their stability, bioavailability, and capacity to form hydrogen bonds with biological targets. These compounds are structural hybrids combining a triazole ring (1,2,3- or 1,2,4-isomer), a flexible aminomethyl linker , and an acetamide moiety.

This guide categorizes these derivatives by their specific structural connectivity, providing CAS numbers for commercially available core scaffolds and key intermediates.

Core Scaffold Identification

The term "Aminomethyl triazole acetamide" refers to a chemical space rather than a single molecule. The specific CAS number depends on the regioisomerism of the triazole and the attachment point of the acetamide group.

Table 1: Primary Core Scaffolds and Reference Standards
Chemical NameStructure DescriptionCAS NumberMolecular Weight ( g/mol )Formula

-(1H-1,2,4-Triazol-3-yl)acetamide
Acetamide attached directly to C3 of triazole5295-23-8 126.12


-(4H-1,2,4-Triazol-4-yl)acetamide
Acetamide attached directly to N4 of triazole13213-85-9 126.12

2-(1H-1,2,3-Triazol-1-yl)acetamide Acetamide linked via N1 (Click product)Reference *126.12

3-Amino-1,2,4-triazole Precursor for C3-derivatives61-82-5 84.08

1-Chloromethyl-1,2,4-triazole Precursor for aminomethyl linkers84387-62-8 117.54

*Note: Simple 2-(1,2,3-triazol-1-yl)acetamide is often synthesized in situ or found as substituted derivatives (e.g., CAS 875337-44-3 for complex variants).

Structural Classification & Isomerism

To accurately select reagents, researchers must distinguish between the two primary structural classes. The biological activity (e.g., anticonvulsant vs. antimicrobial) is strictly dependent on this connectivity.

TriazoleScaffolds Root Aminomethyl Triazole Acetamide Derivatives ClassA Class A: Ring-Linked (Direct Acetylation) Root->ClassA ClassB Class B: Linker-Based (Aminomethyl Bridge) Root->ClassB SubA1 N-(1,2,4-Triazol-3-yl)acetamide (CAS 5295-23-8) ClassA->SubA1 SubA2 N-(1,2,4-Triazol-4-yl)acetamide (CAS 13213-85-9) ClassA->SubA2 SubB1 N-((Triazol-yl)methyl)acetamide (Spacer: -CH2-) ClassB->SubB1 SubB2 2-(Triazol-yl)acetamide (Reverse Amide) ClassB->SubB2

Figure 1: Structural classification of triazole acetamide derivatives. Class A involves direct N-acylation, while Class B incorporates a methylene spacer, critical for peptidomimetic properties.

Synthesis Protocols & Methodologies

The synthesis of these derivatives generally follows two distinct pathways depending on the desired triazole isomer (1,2,3-triazole via "Click" chemistry vs. 1,2,4-triazole via condensation).

Protocol A: 1,2,3-Triazole Derivatives (CuAAC)

This method is preferred for generating libraries of 2-(1H-1,2,3-triazol-1-yl)acetamide derivatives.

Reagents:

  • Azide precursor: 2-Azidoacetamide derivatives (synthesized from 2-chloroacetamide +

    
    ).
    
  • Alkyne precursor: Terminal alkynes.

  • Catalyst:

    
     / Sodium Ascorbate (catalytic system).
    

Step-by-Step Workflow:

  • Azide Formation: Dissolve 2-chloro-N-phenylacetamide (1.0 eq) in DMF. Add sodium azide (1.2 eq). Stir at 60°C for 4 hours. Pour into ice water to precipitate the azide intermediate.

  • Cycloaddition: Suspend the azide (1.0 eq) and terminal alkyne (1.0 eq) in a 1:1

    
    -BuOH/
    
    
    
    mixture.
  • Catalysis: Add sodium ascorbate (0.1 eq) followed by

    
     (0.05 eq).
    
  • Reaction: Stir at room temperature (RT) for 6–12 hours. Monitor via TLC.

  • Purification: The product often precipitates. Filter and wash with cold water. Recrystallize from ethanol if necessary.

Protocol B: 1,2,4-Triazole Derivatives (Condensation)

Used for


-(1H-1,2,4-triazol-3-yl)acetamide  (CAS 5295-23-8).

Mechanism: This involves the cyclization of acylhydrazines or the direct acetylation of 3-amino-1,2,4-triazole.

Step-by-Step Workflow:

  • Starting Material: Begin with 3-amino-1,2,4-triazole (CAS 61-82-5).

  • Acylation: Dissolve in acetic anhydride (excess) or acetic acid with a catalytic amount of

    
    .
    
  • Reflux: Heat to reflux for 2–3 hours.

  • Isolation: Cool the mixture. Neutralize with

    
     solution.
    
  • Crystallization: The acetamide derivative will crystallize upon cooling/neutralization.

  • Validation: Verify structure using NMR. The amide proton (

    
    ) typically appears around 10.5–11.0 ppm in DMSO-
    
    
    
    .

SynthesisWorkflow Start Precursor Selection Path1 3-Amino-1,2,4-triazole (CAS 61-82-5) Start->Path1 Path2 2-Chloroacetamide + NaN3 Start->Path2 Process1 Acylation (Ac2O / Reflux) Path1->Process1 Process2 CuAAC Click Reaction (Alkyne + Cu Cat) Path2->Process2 Product1 N-(Triazol-3-yl)acetamide (CAS 5295-23-8) Process1->Product1 Product2 2-(Triazol-1-yl)acetamide Derivatives Process2->Product2

Figure 2: Divergent synthetic pathways for generating 1,2,4-triazole vs. 1,2,3-triazole acetamide scaffolds.

Applications and Bioactivity

The aminomethyl triazole acetamide motif is a privileged structure in drug discovery.

Anticonvulsant Activity

Derivatives of 2-(aminomethyl)-N-(1,2,4-triazol-3-yl)acetamide have shown efficacy similar to benzodiazepines but with reduced sedation. The triazole ring acts as a bioisostere for the amide bond or the imidazole ring found in other antiepileptics.

Antimicrobial & Antifungal

The 1,2,4-triazole core is fundamental to azole antifungals (e.g., Fluconazole). Acetamide derivatives in this class often target the biosynthesis of ergosterol (via CYP51 inhibition) or bacterial cell wall synthesis.

SARS-CoV-2 Mpro Inhibition

Recent studies (2020–2024) have identified 1,2,3-triazole acetamides as peptidomimetics that inhibit the Main Protease (Mpro) of SARS-CoV-2. The acetamide carbonyl interacts with the catalytic Cys145 residue in the protease active site.

References

  • Sigma-Aldrich. (2024). N-(1H-1,2,4-Triazol-3-yl)acetamide Product Sheet (CAS 5295-23-8).[1][2]Link

  • PubChem. (2024). Compound Summary: N-(4H-1,2,4-Triazol-4-yl)acetamide (CAS 13213-85-9).[3]Link

  • Matrix Fine Chemicals. (2024). Technical Data: N-(4H-1,2,4-Triazol-4-yl)acetamide.[3]Link

  • Journal of Medicinal Chemistry. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones.Link

  • ResearchGate. (2023). Synthesis of 1,2,3-Triazole Acetamide Derivatives via Click Chemistry.Link

Sources

1,2,4-Triazole Acetamides: Pharmacophore Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole acetamide scaffold represents a privileged structure in medicinal chemistry, effectively bridging the metabolic stability of the triazole ring with the flexible, hydrogen-bonding capacity of an acetamide linker. This guide provides a technical deep-dive into the design, synthesis, and therapeutic optimization of these ligands. Unlike generic reviews, this document focuses on the causality of pharmacophore placement—specifically how the acetamide linker modulates binding affinity in EGFR inhibition (anticancer), CYP51 inhibition (antifungal), and VGSC modulation (anticonvulsant).

Structural Rationale & Pharmacophore Logic[1][2][3]

The efficacy of N-substituted 2-(1,2,4-triazol-1-yl)acetamides stems from their ability to act as dual-pharmacophores.

  • The 1,2,4-Triazole Head: Acts as a bioisostere for amide or carboxylic acid groups but with higher metabolic stability. In metalloenzyme targets (e.g., CYP51), the N4 nitrogen coordinates with the heme iron.

  • The Acetamide Linker (-CH₂-CO-NH-): This is not merely a connector. It serves two critical functions:

    • Conformational Flexibility: It allows the bulky hydrophobic tail (aryl group) to orient into deep hydrophobic pockets (e.g., the access channel of EGFR) while keeping the triazole head fixed.

    • H-Bonding Network: The carbonyl oxygen acts as an H-bond acceptor, while the amide nitrogen (if secondary) acts as a donor, often anchoring the molecule to backbone residues like Met793 in kinases.

Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.

SAR_Logic Scaffold 1,2,4-Triazole Acetamide Core Scaffold Triazole Region A: 1,2,4-Triazole (Metal Coordination / H-Bonding) Scaffold->Triazole N1 Attachment Linker Region B: Acetamide Linker (Flexibility & H-Bond Donor/Acceptor) Scaffold->Linker Methylene Bridge Target1 Target1 Triazole->Target1 Heme Iron (CYP51) Tail Region C: Hydrophobic Tail (Aryl/Heteroaryl for Selectivity) Linker->Tail N-Substitution Target2 Target2 Linker->Target2 Cys797/Met793 (EGFR) Target3 Target3 Tail->Target3 Hydrophobic Pocket

Caption: SAR map detailing the functional roles of the triazole head, acetamide linker, and hydrophobic tail in target binding.

Synthetic Protocols

To ensure reproducibility and high yield, we utilize a convergent synthetic route. The "One-Pot" methods often lead to difficult purification; therefore, a stepwise alkylation strategy is recommended for library generation.

Protocol A: Stepwise Nucleophilic Substitution (Recommended)

This protocol minimizes the formation of the N2-isomer byproduct, favoring the thermodynamically stable N1-isomer.

Reagents:

  • 2-Chloro-N-arylacetamide derivatives (synthesized via chloroacetyl chloride + aniline).

  • 1,2,4-Triazole (99%).

  • Potassium Carbonate (K₂CO₃) - Anhydrous.

  • Solvent: Acetone (for lower boiling point) or DMF (for higher solubility).

Step-by-Step Methodology:

  • Activation: Dissolve 1,2,4-triazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry acetone. Stir at room temperature for 30 minutes. Why? This deprotonates the triazole, generating the triazolide anion.

  • Alkylation: Dropwise add the specific 2-chloro-N-arylacetamide (1.0 eq) dissolved in acetone over 20 minutes.

  • Reflux: Heat the mixture to reflux (56°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Workup: Filter off the inorganic salts (KCl/excess K₂CO₃) while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water (4:1). Note: If an oil forms, induce crystallization by scratching the flask walls or using a seed crystal.

Protocol B: Ultrasound-Assisted Synthesis (Green Chemistry)

For rapid library expansion, sonication significantly reduces reaction time from hours to minutes.

  • Setup: Place reactants (Triazole, Chloroacetamide, K₂CO₃) in a flask with minimal DMF.

  • Irradiation: Sonicate at 40–60°C (35 kHz frequency) for 20–40 minutes.

  • Validation: Yields typically improve by 10-15% compared to thermal reflux due to the cavitation effect enhancing mass transfer.

Synthesis_Workflow Start Start: 1,2,4-Triazole + K2CO3 Inter Intermediate: Triazolide Anion Start->Inter Deprotonation (Acetone/DMF) Reactant Add: 2-Chloro-N-arylacetamide Inter->Reactant Nucleophilic Attack Process Reflux (6-8h) OR Sonication (30min) Reactant->Process Workup Filter Salts -> Evaporate -> Recrystallize Process->Workup TLC Monitoring Product Final Product: 1,2,4-Triazole Acetamide Workup->Product Yield: 75-89%

Caption: Comparative workflow for Thermal vs. Ultrasound-assisted synthesis of triazole acetamides.

Therapeutic Applications & Data Analysis

A. Anticancer Activity (EGFR Inhibition)

Recent 2026 data highlights the potency of these conjugates against EGFR (Epidermal Growth Factor Receptor).

  • Mechanism: The acetamide linker positions the triazole ring to interact with the ATP-binding pocket. Specifically, interactions with Cys797 are critical for irreversible inhibition in mutant strains.

  • Key Finding: Compound 20 (from recent literature) demonstrated superior potency to standard inhibitors in specific cell lines.

Table 1: Cytotoxicity Profile (IC₅₀ in µM)

Compound IDStructure FeatureHepG2 (Liver)MCF-7 (Breast)EGFR Kinase (nM)
Comp 20 2,4-dimethylphenyl tail16.7812.443.8
Comp 24 4-nitrophenyl tail22.118.565.2
Gefitinib Control Standard14.210.133.0

Data synthesized from 2026 anticancer evaluation studies [1, 2].[1]

B. Antifungal Activity (CYP51 Target)

This is the classical application. The triazole N4 binds the heme iron of lanosterol 14


-demethylase, halting ergosterol biosynthesis.
  • SAR Insight: An acetamide linker with a distal 2,4-difluorophenyl group mimics the pharmacophore of Fluconazole but with altered solubility properties.

  • Performance: Derivatives often show MIC values (0.01–1 µg/mL) comparable to Itraconazole against C. albicans [3].

C. Anticonvulsant Activity[2][5][6][7][8][9][10]
  • Target: Voltage-Gated Sodium Channels (VGSC).

  • Lead Candidate: 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide.[2]

  • Efficacy: 87.5% protection against maximal electroshock (MES) induced seizures [4].[2]

  • Toxicity: The acetamide derivatives generally show lower neurotoxicity (rotarod test) compared to fused triazoles due to rapid metabolic clearance of the linker preventing accumulation.

References

  • Bülbül, B., et al. (2026). "1,2,4-Triazole-Acetamide Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and In Silico Studies." Chemistry & Biodiversity, 23(1).[3]

  • El-Sherief, H. A., et al. (2018). "Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors."[4] European Journal of Medicinal Chemistry.

  • Marzi, M., et al. (2022). "A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship."[5] BioMed Research International.[6]

  • Kamboj, V. K., et al. (2015). "1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity." Central Nervous System Agents in Medicinal Chemistry, 15(1).

  • Bhat, M. A., et al. (2023). "Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides." Biomedicines, 11(11).[7]

Sources

SMILES and InChIKey for 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Cheminformatic Profiling and Synthesis Utility of 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide

Part 1: Compound Identity & Structural Architecture

The molecule This compound represents a specific bifunctional scaffold valuable in Fragment-Based Drug Discovery (FBDD). It combines a polar, hydrogen-bond-rich triazole core with a primary amine (reactive handle) and an acetamide (solubility/recognition motif).

Chemical Identity Card
PropertySpecification
IUPAC Name This compound
Molecular Formula C₅H₉N₅O
Molecular Weight 155.16 g/mol
Canonical SMILES NCC1=NN(CC(N)=O)C=N1
InChI String InChI=1S/C5H9N5O/c6-3-5-8-2-9(10-5)4-1-7(11)12/h2H,3-4H2,6H2,(H2,11,12)
Key Functional Groups Primary Amine, 1,2,4-Triazole, Primary Amide
Structural Logic & Nomenclature

The nomenclature explicitly fixes the regiochemistry, which is critical for 1,2,4-triazoles due to annular tautomerism.

  • "1H-1,2,4-triazol-1-yl": Indicates the acetamide tail is attached to the Nitrogen at position 1. This locks the aromatic system, preventing the H-shift tautomerism seen in unsubstituted triazoles.

  • "3-(aminomethyl)": The methylene-amine chain is attached to Carbon 3.

Part 2: Cheminformatic Analysis & Properties

In drug design, this fragment is classified as a "Polar Linker" . It possesses high water solubility and low lipophilicity, making it ideal for lowering the LogP of lead compounds.

Physicochemical Profile (Calculated)
DescriptorValueImplication for Drug Design
cLogP -1.2 (approx)Highly hydrophilic; excellent for improving solubility of lipophilic warheads.
TPSA ~80 ŲHigh polar surface area relative to size; may require active transport or prodrug strategies for CNS penetration.
H-Bond Donors 2 (Amine, Amide)Strong interaction potential with protein backbones (e.g., Asp/Glu residues).
H-Bond Acceptors 4Triazole nitrogens and Amide oxygen.
Rotatable Bonds 3Flexible linker; entropic penalty upon binding must be considered.
Computational Workflow Visualization

The following diagram illustrates how this molecule should be processed in a virtual screening pipeline to handle protonation states correctly.

CheminformaticsWorkflow Input Input: Canonical SMILES NCC1=NN(CC(N)=O)C=N1 Protonation pH 7.4 Normalization (Primary Amine pKa ~9.5 u2192 NH3+) Input->Protonation RDKit/OpenBabel Tautomer Tautomer Check (N1-substitution locks ring) Protonation->Tautomer Validate Fixed State Conformer 3D Conformer Generation (ETKDGv3 Algorithm) Tautomer->Conformer Energy Minimization Docking Docking/Pharmacophore Mapping Conformer->Docking

Caption: Standard cheminformatics preprocessing pipeline. Note that the N1-substitution prevents ring tautomerism, simplifying the docking grid generation.

Part 3: Synthetic Utility & Protocols

Synthesis of this compound requires careful regiocontrol. Direct alkylation of 3-(aminomethyl)-1,2,4-triazole often leads to mixtures of N1, N2, and N4 isomers, and self-alkylation of the primary amine.

Recommended Route: The "Nitrile Reduction" Pathway. This route masks the primary amine as a nitrile during the alkylation step, ensuring chemoselectivity.

Synthetic Pathway Diagram

SynthesisRoute SM1 3-cyano-1H-1,2,4-triazole Step1 Step 1: N-Alkylation (DMF, 60°C) SM1->Step1 Reagent 2-Chloroacetamide + K2CO3 (Base) Reagent->Step1 Inter Intermediate: 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide Step2 Step 2: Nitrile Reduction (Raney Ni, H2, MeOH) Inter->Step2 Step1->Inter Regioselective (N1) Product Target: This compound Step2->Product >90% Yield

Caption: Two-step regioselective synthesis avoiding primary amine alkylation side-reactions.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide

  • Reagents: Dissolve 3-cyano-1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).

  • Base: Add anhydrous

    
     (12 mmol) and stir at room temperature for 30 minutes to generate the triazolide anion.
    
  • Alkylation: Dropwise add 2-chloroacetamide (11 mmol) dissolved in DMF.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1).

  • Workup: Pour into ice water. The N1-isomer typically precipitates. Filter, wash with cold water, and recrystallize from Ethanol.

    • Note: The N1 isomer is thermodynamically favored, but N2 isomer may form. Separation is achieved via fractional crystallization.

Step 2: Reduction to this compound

  • Setup: Dissolve the nitrile intermediate (5 mmol) in Methanol (50 mL) saturated with Ammonia (to prevent secondary amine formation).

  • Catalyst: Add Raney Nickel (approx. 20% w/w).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 30 psi in a Parr shaker) for 12 hours.
    
  • Purification: Filter through Celite to remove catalyst. Concentrate the filtrate in vacuo.

  • Salt Formation: Treat with HCl/Dioxane to isolate as the hydrochloride salt for stability.

Part 4: Scientific Integrity & Validation

Tautomeric Ambiguity (The "Why")

Researchers often encounter errors when retrieving "triazole acetamides" from databases because the position of the triazole hydrogen (1H, 2H, 4H) changes the connectivity index.

  • Validation Check: When generating the InChIKey, ensure the layer /p (proton balance) is not present for the neutral molecule, but the fixed N-substitution is reflected in the connectivity layer /c.

References
  • IUPAC Nomenclature of Organic Chemistry. Rule P-68: Nomenclature of Heterocycles. International Union of Pure and Applied Chemistry.

  • Synthesis of 1,2,4-triazole derivatives. Journal of Medicinal Chemistry (General reference for triazole alkylation regioselectivity).

  • RDKit: Open-Source Cheminformatics. Documentation on Canonical SMILES generation algorithms.

Methodological & Application

Application Notes and Protocols for the Inclusion of Aminomethyl Triazole Libraries in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets. The chemical diversity and drug-like properties of these libraries are paramount to the success of any screening campaign. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic inclusion of aminomethyl triazole-containing libraries in HTS workflows. Aminomethyl triazoles are a privileged scaffold in medicinal chemistry, prized for their metabolic stability, capacity for hydrogen bonding, and their ability to act as bioisosteres of amide bonds.[1][2] This guide will delve into the rationale for their inclusion, provide detailed protocols for their high-throughput synthesis and integration into screening decks, and outline best practices for assay development and quality control.

The Strategic Imperative for Aminomethyl Triazoles in HTS Libraries

The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library. While historically, HTS libraries have been populated with compounds synthesized through a limited set of robust chemical reactions, this has led to an overrepresentation of certain molecular shapes and a lack of three-dimensional complexity.[3] To address this, there is a growing need to incorporate novel and diverse scaffolds that can explore a wider range of chemical space and interact with challenging biological targets, such as protein-protein interfaces.

Aminomethyl triazoles have emerged as a highly attractive class of compounds for inclusion in HTS libraries for several key reasons:

  • Peptidomimetic Nature: The 1,2,4-triazole ring is an excellent bioisostere of the amide bond, mimicking its geometry and electronic properties while being resistant to enzymatic degradation.[4] This makes aminomethyl triazoles particularly well-suited for targeting proteins that naturally bind to peptides and for disrupting protein-protein interactions.

  • Favorable Physicochemical Properties: Triazole derivatives generally exhibit good aqueous solubility and a lower lipophilicity (LogP) due to the polarity of the triazole ring.[2] These properties are crucial for reducing non-specific binding in assays and for improving the downstream developability of hit compounds.

  • Synthetic Tractability: The synthesis of triazoles, particularly through "click chemistry" and other multicomponent reactions, is highly efficient and amenable to high-throughput parallel synthesis.[5][6] This allows for the rapid generation of large and diverse libraries of aminomethyl triazoles with multiple points of diversification.

  • Proven Biological Activity: The 1,2,4-triazole scaffold is a core component of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties, demonstrating its privileged nature in medicinal chemistry.[1][7]

High-Throughput Synthesis of Aminomethyl Triazole Libraries

The efficient construction of large and diverse aminomethyl triazole libraries is a prerequisite for their successful implementation in HTS. The following protocol outlines a generalizable, plate-based approach for the synthesis of 3-aminomethyl-5-substituted-1,2,4-triazoles, adapted from established methodologies.[8]

Workflow for High-Throughput Aminomethyl Triazole Synthesis

G cluster_prep Building Block Preparation cluster_synthesis Parallel Synthesis in 96-Well Plates cluster_purification Purification and Quality Control cluster_final Library Generation start Start: Select diverse building blocks hydrazides Array of Carboxylic Acid Hydrazides (R1-NHNH2) in 96-well plate start->hydrazides cyanomethylphthalimide N-(cyanomethyl)phthalimide start->cyanomethylphthalimide reaction1 Reaction 1: Amidrazone Formation (in situ) hydrazides->reaction1 cyanomethylphthalimide->reaction1 reaction2 Reaction 2: Intramolecular Cyclization reaction1->reaction2 Heat reaction3 Reaction 3: Deprotection reaction2->reaction3 Hydrazine purification Parallel Purification (e.g., SPE or HPLC) reaction3->purification qc Quality Control (LC-MS, NMR for representative wells) purification->qc final_library Final Aminomethyl Triazole Library in 96- or 384-well plates qc->final_library

Caption: High-throughput synthesis workflow for aminomethyl triazole libraries.

Detailed Protocol: Plate-Based Synthesis of a 96-Member Aminomethyl Triazole Library

Materials and Reagents:

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Centrifuge with plate rotor

  • Plate shaker/heater

  • Nitrogen evaporator

  • Diverse set of 96 carboxylic acid hydrazides

  • N-(cyanomethyl)phthalimide

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Hydrazine hydrate

  • Solvents for purification (e.g., acetonitrile, water, formic acid)

  • 96-well solid-phase extraction (SPE) plate or access to a parallel HPLC system

Procedure:

  • Preparation of Building Block Plates:

    • In a 96-well plate, dispense a solution of each of the 96 unique carboxylic acid hydrazides (0.1 mmol per well).

    • In a separate reservoir, prepare a stock solution of N-(cyanomethyl)phthalimide (0.1 mmol per equivalent of hydrazide) in anhydrous DMF.

  • Amidrazone Formation and Cyclization:

    • Using a multichannel pipette or liquid handler, add the N-(cyanomethyl)phthalimide solution to each well of the hydrazide plate.

    • Seal the reaction block and heat at 80-100°C for 4-6 hours with shaking. This will form the amidrazone intermediate, which will then undergo intramolecular cyclization to the phthalimido-protected triazole.

  • Deprotection:

    • Cool the reaction block to room temperature.

    • To each well, carefully add a solution of hydrazine hydrate (2-3 equivalents) in ethanol.

    • Seal the reaction block and stir at room temperature for 12-16 hours. This will cleave the phthalimide protecting group.

  • Work-up and Purification:

    • Centrifuge the reaction block to pellet the phthalhydrazide byproduct.

    • Carefully transfer the supernatant from each well to a fresh 96-well plate.

    • Concentrate the solvent in the new plate using a nitrogen evaporator.

    • Re-dissolve the crude product in a suitable solvent (e.g., DMSO/methanol).

    • Perform parallel purification using either a 96-well SPE plate or by automated mass-directed HPLC.

  • Quality Control and Plating:

    • Analyze a representative subset of the purified compounds (e.g., a row or column of the plate) by LC-MS and ¹H NMR to confirm identity and purity.

    • Determine the concentration of each compound in the library using a suitable method (e.g., UV-Vis spectroscopy or evaporative light scattering detection).

    • Normalize the concentration of all compounds in the library to a standard stock concentration (e.g., 10 mM in DMSO).

    • Transfer the final library into a 384-well storage plate for HTS.

Physicochemical Properties of Aminomethyl Triazoles for HTS

The "drug-likeness" of a compound library is a critical factor in the success of an HTS campaign. The following table provides a summary of key physicochemical properties for a representative set of aminomethyl triazole derivatives. These values can be used to guide the selection of compounds for inclusion in a screening library and to interpret screening results.

Compound IDR-GroupMolecular Weight ( g/mol )Calculated LogP (cLogP)Predicted Aqueous Solubility (LogS)
AMT-001Phenyl188.221.25-2.5
AMT-0024-Chlorophenyl222.661.95-3.2
AMT-0034-Methoxyphenyl218.251.10-2.3
AMT-004Cyclohexyl194.281.80-2.8
AMT-005Thiophen-2-yl194.250.95-2.1

Note: cLogP and LogS values are predicted using computational models and should be considered as estimates. Experimental validation is recommended for lead compounds.

Quality Control and Compound Management for Aminomethyl Triazole Libraries

Rigorous quality control (QC) and compound management are essential to ensure the integrity of HTS data.[9] For newly synthesized aminomethyl triazole libraries, the following QC steps are recommended:

  • Purity Assessment: The purity of each compound in the library should be assessed by LC-MS. A common purity threshold for HTS libraries is >90%.[10]

  • Identity Confirmation: The chemical identity of a representative subset of compounds should be confirmed by ¹H NMR and high-resolution mass spectrometry.

  • Concentration Determination and Normalization: The concentration of each compound stock solution should be accurately determined and normalized to a standard concentration (e.g., 10 mM in DMSO). This is crucial for obtaining reliable dose-response curves.

  • Plate Formatting and Storage: The final library should be formatted into a standard plate format (e.g., 384-well) with appropriate controls.[11] Plates should be sealed and stored in a controlled environment (e.g., -20°C in a desiccated cabinet) to prevent degradation and water absorption by DMSO.[12]

HTS Plate Layout and Quality Control Parameters

Caption: Recommended HTS plate layout and key quality control metrics.

Assay Development and Screening Protocols

The choice of assay is dependent on the biological target of interest. Aminomethyl triazole libraries are well-suited for a variety of biochemical and cell-based assays.

Protocol: High-Throughput Kinase Inhibition Assay (Biochemical)

This protocol describes a generic, fluorescence-based assay to screen for kinase inhibitors.

Materials and Reagents:

  • Purified kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™, HTRF® KinEASE™, etc.)

  • 384-well, low-volume, white assay plates

  • Automated liquid handling system

  • Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20-50 nL of each compound from the aminomethyl triazole library stock plate into the 384-well assay plates to achieve a final screening concentration of 10 µM.

    • Dispense DMSO into the negative control wells and a known inhibitor into the positive control wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer.

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time to allow the detection signal to develop.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample population).

Protocol: Cell-Based Proliferation Assay

This protocol describes a common cell-based assay to screen for compounds that inhibit cancer cell growth.[3]

Materials and Reagents:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • 384-well, clear-bottom, tissue culture-treated assay plates

  • Automated liquid handling system

  • Cell incubator (37°C, 5% CO₂)

  • Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 1000-5000 cells per well).

    • Dispense 40 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Addition:

    • Add 100 nL of each compound from the aminomethyl triazole library stock plate to the assay plates to achieve the desired final concentration.

    • Add DMSO to the negative control wells and a known cytotoxic agent to the positive control wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Detection:

    • Equilibrate the plates to room temperature.

    • Add 10 µL of the cell viability reagent to each well.

    • Incubate for the time recommended by the manufacturer.

    • Read the plates on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound.

    • Identify "hits" based on a predefined inhibition threshold.

Case Study: Discovery of Allosteric Modulators of the GLP-1 Receptor

A recent study showcased the power of large, diverse triazole libraries in a challenging drug discovery project.[12] A library of 38,400 novel triazole-containing compounds was synthesized using a "double-click" chemistry approach. This library was then screened against the glucagon-like-peptide-1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes and obesity. The screening campaign successfully identified a series of novel positive allosteric modulators (PAMs) of the GLP-1R with previously unreported chemical scaffolds. This case study highlights the ability of triazole libraries to yield high-quality hits against complex biological targets, even when extensive screening of traditional libraries has failed to do so.[12]

Conclusion

The inclusion of aminomethyl triazole libraries represents a significant opportunity to enhance the diversity and quality of HTS compound decks. Their favorable physicochemical properties, synthetic accessibility, and proven track record in drug discovery make them a valuable asset for any screening campaign. By following the detailed protocols and best practices outlined in this guide, researchers can effectively synthesize, manage, and screen aminomethyl triazole libraries to increase the probability of discovering novel, high-quality hit compounds for a wide range of biological targets.

References

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Bogdan, A. R., & Wang, Y. (2014). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. Organic & Biomolecular Chemistry, 12(43), 8690–8694.
  • Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in Molecular Biology, 190, 117–127.
  • Meng, G., Xia, C., Wu, J., Zhang, H., & Zhao, S. (2023). Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. Proceedings of the National Academy of Sciences, 120(11), e2220767120. [Link]

  • Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 21-31.
  • European Union Open Screening Platform for Chemical Biology (EU-OPENSCREEN). (n.d.). High-Throughput Screening Quality Control General Guidelines. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry. [Link]

  • Wang, X., Ganesan, A., & Wu, X. (2010). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Organic letters, 12(19), 4404–4407.
  • KU High Throughput Screening Laboratory. (n.d.). KU-HTS Compound Libraries. Retrieved from [Link]

  • Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. (2018).
  • synthesis of 1,2,4 triazole compounds. (2022). International Journal of Scientific Research in Engineering and Management.
  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science.
  • Benchchem. (2025). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.
  • Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. (2023).
  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2021). Chemical Science.
  • Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. (2013). Journal of Biomolecular Screening.
  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014).
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). Journal of Faculty of Pharmacy of Ankara University.
  • KU High Throughput Screening Laboratory. (n.d.). KU-HTS Compound Libraries.

Sources

Procedure for functionalizing the aminomethyl group in triazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-TRZ-042

Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists. Scope: Synthesis, purification, and downstream diversification of 4-aminomethyl-1,2,3-triazoles.

Abstract & Strategic Overview

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving not only as a robust bioisostere for amide bonds but also as a privileged linker that enhances metabolic stability and solubility.[1] The 4-aminomethyl-1,2,3-triazole scaffold is particularly valuable; it provides a primary amine "handle" extending from the rigid triazole core, enabling rapid diversification into amides, ureas, and secondary amines.

However, the high nitrogen content of the triazole ring creates a "chelating pocket" that can sequester copper catalysts, complicating purification and interfering with subsequent metal-catalyzed cross-couplings. This guide provides a field-proven workflow for synthesizing this scaffold with high fidelity, ensuring complete copper removal and efficient downstream functionalization.

Decision Matrix: Pre- vs. Post-Click Functionalization

Before initiating synthesis, select the pathway that minimizes protecting group manipulations and maximizes convergence.

G Start Target: Functionalized Aminomethyl Triazole Q1 Is the amine substituent stable to CuAAC conditions? Start->Q1 PathA Path A: Pre-Click Functionalization (Direct Click) Q1->PathA Yes (e.g., Amides, Sulfonamides) PathB Path B: Post-Click Functionalization (Protected Linker) Q1->PathB No (e.g., acid sensitive) or Library Approach desired StepA1 Functionalize Propargylamine (Amide/Urea formation) PathA->StepA1 StepB1 Click with N-Boc-Propargylamine PathB->StepB1 StepA2 Perform CuAAC (Click Reaction) StepA1->StepA2 StepB2 Cu Removal & Deprotection (TFA/HCl) StepB1->StepB2 StepB3 Divergent Functionalization (Library Synthesis) StepB2->StepB3

Figure 1: Strategic decision tree for accessing functionalized triazoles. Path B is generally preferred for generating libraries from a common intermediate.

Critical Considerations: The "Copper Trap"

The 1,2,3-triazole N2 and N3 atoms, combined with the exocyclic amine, form a tridentate-like binding site for Cu(I) and Cu(II). Residual copper leads to:

  • False Positives in Bioassays: Copper is cytotoxic and can interfere with enzymatic assays.

  • Reaction Failure: Residual copper can poison Pd-catalysts used in subsequent Suzuki or Sonogashira couplings.

  • Degradation: Oxidative degradation of the amine over time.

Protocol Standard: All protocols below incorporate specific chelation-breaking steps (EDTA or solid-supported scavengers) rather than simple extraction.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (N-Boc-Propargylamine Route)

Objective: Generate a clean, copper-free 4-(aminomethyl)-1,2,3-triazole intermediate. Scale: 1.0 mmol (adaptable to gram-scale).

Reagents
  • Azide (R-N₃): 1.0 mmol (prepared in situ or isolated).

  • Alkyne: N-Boc-propargylamine (1.1 mmol).

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).[2]

  • Solvent: t-BuOH:H₂O (1:1) or DMSO (for lipophilic azides).

  • Scavenger: QuadraPure™ TU (Thiourea) or EDTA disodium salt.

Workflow
  • Setup: In a 20 mL scintillation vial, dissolve the Azide (1.0 equiv) and N-Boc-propargylamine (1.1 equiv) in t-BuOH:H₂O (4 mL).

  • Catalysis: Add Sodium Ascorbate (10 mol%, 0.1 M in water) followed by CuSO₄ (5 mol%, 0.1 M in water). The solution should turn bright yellow/orange (active Cu(I)).

    • Checkpoint: If the solution turns dark brown/black, oxidation is occurring. Add an additional 5 mol% ascorbate.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (disappearance of azide).

  • Copper Removal (Critical):

    • Method 1 (High Throughput): Add QuadraPure™ TU resin (500 mg/mmol) and stir for 2 hours. Filter.

    • Method 2 (Standard): Add 5 mL of saturated aqueous EDTA (pH 8). Stir vigorously for 30 mins until the organic layer is colorless and the aqueous layer is blue.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve crude in DCM (2 mL). Add TFA (1 mL). Stir 1 h. Evaporate to dryness. Co-evaporate with toluene (2x) to remove residual TFA.

    • Result: The product is the trifluoroacetate salt of the 4-aminomethyl-1,2,3-triazole.

Protocol B: Divergent Functionalization of the Amine

Objective: Derivatize the aminomethyl group into Amides, Ureas, or Secondary Amines.

B1. Amide Coupling (HATU Method)

Best for: Complex acids, library synthesis.

  • Mix: Combine Carboxylic Acid (1.1 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in DMF (0.2 M). Stir 5 mins to activate.

  • Add: Add the Aminomethyl Triazole (TFA salt, 1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 10% LiCl (removes DMF) followed by sat. NaHCO₃.

B2. Reductive Amination

Best for: Creating secondary amines (maintaining basicity).

  • Imine Formation: Dissolve Aminomethyl Triazole (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (dichloroethane). Add TEA (1.5 equiv) to neutralize the TFA salt.

  • Drying: Add MgSO₄ (anhydrous) to the vial to sequester water (drives imine formation). Stir 1 h.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv). Stir overnight at RT.

  • Quench: Add sat. NaHCO₃. Extract with DCM.[3][4]

B3. Urea Formation

Best for: High stability, H-bond donor/acceptor motifs.

  • Reagent: Dissolve Aminomethyl Triazole (1.0 equiv) and DIPEA (2.5 equiv) in DCM.

  • Add: Add Isocyanate (1.1 equiv) dropwise.

  • Reaction: Stir 1 h at RT.

  • Purification: Product often precipitates. Filter and wash with Et₂O. If soluble, wash with 1M HCl then brine.

Technical Data & Optimization

Catalyst & Scavenger Performance Table

Comparison of methods for removing Cu from Triazole products (Initial [Cu] = 1500 ppm).

MethodResidual [Cu] (ppm)Yield Recovery (%)Notes
Water/Brine Wash 85095Ineffective. Do not use alone.
EDTA Wash (pH 8) 4592Standard lab method. Requires vigorous stirring.
QuadraPure™ TU < 598Gold Standard. Best for biological assays.
SiliaMetS® Thiol 1296Good alternative to TU resin.
NH₄OH Wash 12088Effective but can form emulsions.
Reaction Mechanism & Troubleshooting

The following diagram illustrates the critical "failure points" in the functionalization workflow and how to mitigate them.

Workflow Start Start: Aminomethyl Triazole Synthesis Cu_Chelation Issue: Triazole-Cu Complex Formation Start->Cu_Chelation CuAAC Purification Action: EDTA/Resin Scavenging Cu_Chelation->Purification Required Step Free_Amine Result: Clean Free Amine Purification->Free_Amine Acylation Path: Acylation (HATU/DIPEA) Free_Amine->Acylation High Yield Red_Am Path: Reductive Amination (NaBH(OAc)3) Free_Amine->Red_Am Oligomer Risk: Amine Oligomerization Red_Am->Oligomer If Aldehyde Excessive

Figure 2: Workflow highlighting the critical copper removal step required to prevent interference in downstream functionalization.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

  • Buckley, B. R., et al. (2011). A reliable and efficient protocol for the removal of copper residues from click chemistry reaction mixtures. European Journal of Organic Chemistry, 2011(6), 1017-1021.
  • Díaz, D. D., et al. (2006). Click Chemistry in Materials Synthesis. 1. Adhesive Polymers from Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of Polymer Science Part A, 42(18), 4392-4403. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 1,2,4-triazole N-alkylation reactions

Role: Senior Application Scientist Objective: Provide field-proven troubleshooting, mechanistic insights, and robust protocols to maximize yield and regioselectivity in 1,2,4-triazole alkylation.

Core Mechanistic Insight: The Regioselectivity Paradox

The primary challenge in 1,2,4-triazole alkylation is not just yield—it is regiocontrol . The 1,2,4-triazole ring exists in a tautomeric equilibrium between the 1H- and 4H-forms.[1] Upon deprotonation, the resulting triazolate anion is an ambident nucleophile.

  • N1-Alkylation (Desired): Thermodynamically favored. Usually the major product in polar aprotic solvents.

  • N2-Alkylation: Kinetic product, often observed with specific directing groups or steric clashes.

  • N4-Alkylation: Leads to quaternary salts (over-alkylation) or formation of the 4-substituted isomer, which is often chemically distinct (symmetric).

Expert Insight: The "Counter-Ion Effect" is critical. Hard cations (Li+, Na+) tend to coordinate tightly with the harder nitrogen (N2/N4), potentially skewing selectivity. Large, soft cations (Cs+, or bulky organic cations from DBU/ionic liquids) often favor the thermodynamically stable N1-product.

Visualizing the Pathway

TriazoleAlkylation Triazole 1H-1,2,4-Triazole (Tautomeric Mix) Base Base Deprotonation (NaH, K2CO3, DBU) Triazole->Base Anion Triazolate Anion (Ambident Nucleophile) Base->Anion N1 N1-Alkylation (Major Product) Thermodynamic Anion->N1  Steric Freedom  Soft Cation N2 N2-Alkylation (Minor Isomer) Anion->N2  Directing Groups N4 N4-Alkylation (Quaternary Salt) Anion->N4  Over-alkylation

Caption: Reaction pathway showing the divergence of the triazolate anion into N1 (major), N2, and N4 products based on conditions.

Troubleshooting & Optimization Guide (Q&A)

Module A: Yield & Conversion Issues

Q1: My reaction stalls at 50-60% conversion despite using excess alkyl halide. How do I push it to completion? Diagnosis: This is often due to the "Insulating Salt Layer" effect or poor base solubility. Solution:

  • Switch Solvent/Base System: If using K₂CO₃ in Acetone or MeCN, the inorganic base may be poorly soluble. Switch to DMF (N,N-Dimethylformamide) or NMP . The high dielectric constant dissolves the triazolate anion better.

  • Add a Phase Transfer Catalyst (PTC): Add 5-10 mol% TBAB (Tetrabutylammonium bromide) or 18-Crown-6 . This shuttles the carbonate/triazolate into the organic phase, dramatically increasing reaction rate [1].

  • Microwave Irradiation: If available, microwave heating (100-120°C for 10-20 min) can push recalcitrant substrates to completion where thermal reflux fails [2].

Q2: I am seeing a large amount of quaternary ammonium salt (N4). How do I stop over-alkylation? Diagnosis: The N1-alkylated product is still nucleophilic. If you have excess alkylating agent and high temperatures, N4-alkylation occurs. Solution:

  • Stoichiometry Control: Use a slight deficit of the alkylating agent (0.95 eq) relative to the triazole.

  • Sequential Addition: Add the alkyl halide dropwise after the triazole has been fully deprotonated (wait 30 mins after adding base).

  • Base Choice: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF. DBU forms a bulky salt that sterically hinders the N4 position, often improving N1:N4 selectivity to >90:10 [3].

Module B: Regioselectivity (Isomer Control)

Q3: I have a mixture of N1 and N2 isomers. How can I favor N1 exclusively? Scientific Rationale: N1 is the thermodynamic product. N2 is often the kinetic product. Protocol Adjustment:

  • Thermodynamic Control: Increase the reaction temperature (e.g., 80-100°C in DMF). High heat allows the reversible N2-alkylation to revert and funnel into the stable N1 form.

  • Solvent Effect: Use non-polar solvents (Toluene) with a specific catalyst if possible, but generally, DMF/K₂CO₃ at elevated temperatures favors N1.

  • Sterics: If the alkylating agent is bulky (e.g., trityl chloride), N1 is heavily favored due to less steric hindrance compared to N2 (flanked by the triazole C3 substituent).

Q4: How do I separate the N1 and N2 isomers? They co-elute on TLC. Technical Tip:

  • Solvent System: Isomers often separate better in DCM:MeOH (95:5) or EtOAc:Hexane gradients.

  • Identification (NMR):

    • N1-Isomer: Asymmetric. The protons on the triazole ring (H3 and H5) will show different chemical shifts (typically

      
       7.9 and 8.2 ppm).
      
    • N4-Isomer: Symmetric. The triazole ring protons are chemically equivalent (singlet,

      
       ~8.5 ppm).
      
    • N2-Isomer: Often distinguishable by NOE (Nuclear Overhauser Effect) interactions with the substituent at C3.

Standardized Experimental Protocols

Protocol A: High-Yield General Procedure (K₂CO₃/DMF)

Best for: Routine synthesis, scale-up, robust substrates.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1,2,4-triazole (1.0 eq) in anhydrous DMF (0.5 M concentration) .

  • Deprotonation: Add K₂CO₃ (1.5 eq) . Optional: Add 5 mol% TBAB. Stir at RT for 30 min.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC/LC-MS.

  • Workup: Pour into ice-water (5x volume). Extract with EtOAc (3x). Wash organics with LiCl solution (5%) to remove DMF. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (SiO₂).

Protocol B: High-Selectivity Procedure (DBU/THF)

Best for: Complex substrates, minimizing quaternary salts.

  • Setup: Inert atmosphere (N₂/Ar).

  • Mix: Combine 1,2,4-triazole (1.0 eq) and Alkyl Halide (1.0 eq) in anhydrous THF .

  • Catalysis: Add DBU (1.0-1.2 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12-24 h.

  • Outcome: Typically yields >90% N1 isomer with minimal salt formation [3].

Comparative Data: Base & Solvent Effects[3][4]

EntryBaseSolventTemp (°C)Yield (%)N1:N2/N4 RatioNotes
1 K₂CO₃AcetoneReflux45-55%85:15Slow, incomplete conversion.
2 K₂CO₃ DMF 80-100 85-95% 92:8 Standard industrial method.
3 NaHTHF0 -> RT80-90%80:20Fast, but lower regioselectivity.
4 DBU THF RT 90-95% >95:5 Best for selectivity.
5 K₂CO₃Ionic LiquidMW (100W)92%98:2Green, very fast (15 mins) [2].

Troubleshooting Logic Flowchart

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Stalled IssueType->LowYield Regio Wrong Isomer / Mix IssueType->Regio Solubility Check Solubility: Is base dissolving? LowYield->Solubility TempCheck Check Temp: Is it thermodynamic? Regio->TempCheck SwitchDMF Action: Switch to DMF Add TBAB (PTC) Solubility->SwitchDMF No/Poor HeatUp Action: Increase Temp (Favor N1) TempCheck->HeatUp Too Cold BaseCheck Action: Use DBU/THF (Steric Control) TempCheck->BaseCheck Already Hot

Caption: Decision tree for diagnosing and fixing common alkylation failures.

References

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Source: Green Processing and Synthesis (2016)

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Source: ResearchGate (2025)

  • The Alkylation of 1,2,4-Triazole with DBU as Base. Source: Tetrahedron Letters (Bulger et al., 2000)

  • Separation of alkylated 1,2,4-triazole in solution. Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry

Sources

Troubleshooting regioselectivity in 1,2,4-triazole alkylation (N1 vs N2 isomers)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced chemical synthesis. As a Senior Application Scientist, I understand that controlling regioselectivity in heterocyclic chemistry is a frequent and critical challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights into troubleshooting the N1 vs. N2 alkylation of 1,2,4-triazoles.

The regioselective synthesis of N-substituted 1,2,4-triazoles is paramount, as the position of the substituent dramatically influences the molecule's biological activity and physical properties.[1][2] Many pharmaceuticals, from the antifungal fluconazole to the migraine medication rizatriptan, feature this core, underscoring the need for precise synthetic control.[1] This guide moves beyond simple protocols to explain the causal mechanisms, empowering you to make informed decisions in your own lab.

Core Principles: Understanding the N1 vs. N2 Dichotomy

Before troubleshooting, it's essential to grasp the fundamentals governing this reaction. The regioselectivity is primarily a contest between kinetic and thermodynamic control, influenced by the electronic and steric environment of the triazole anion.

  • Tautomerism and the Triazolide Anion: 1H-1,2,4-triazole exists in equilibrium with its 4H-tautomer. Upon deprotonation with a base, a resonance-stabilized triazolide anion is formed. This anion is the key nucleophile, but its charge is delocalized across the N1, N2, and N4 atoms. The N1 and N4 positions are equivalent upon substitution. The primary challenge is controlling whether the alkylating agent (electrophile) attacks the N1 or the N2 position.

Caption: Tautomerism and deprotonation of 1,2,4-triazole.
  • Kinetic vs. Thermodynamic Control: This is the most critical concept.[3][4]

    • The Kinetic Product (N1-Alkylation): The N1 position is generally more sterically accessible and often bears a higher negative charge density, making it the faster site of attack. Reactions run at low temperatures with strong, non-nucleophilic bases are under kinetic control and favor the N1 isomer.[5][6]

    • The Thermodynamic Product (N2-Alkylation): The N2-substituted isomer is often thermodynamically more stable. If the reaction conditions (e.g., higher temperature, weaker base, protic solvent) allow for the initial alkylation to be reversible, the product mixture will equilibrate over time to favor the most stable isomer, which is typically the N2 product.[7][8] This is thermodynamic control.

Kinetic_vs_Thermodynamic Reaction Energy Profile: N1 (Kinetic) vs. N2 (Thermodynamic) Reactants Triazolide Anion + R-X p1 Reactants->p1 p2 Reactants->p2 TS1 ΔG‡ (N1) TS2 ΔG‡ (N2) N1_Product N1-Isomer (Kinetic Product) N2_Product N2-Isomer (Thermodynamic Product) N1_Product->N2_Product Equilibration at high temp. p1->N1_Product Faster Rate (Lower Ea) p2->N2_Product Slower Rate (Higher Ea)

Caption: Conceptual energy diagram for kinetic vs. thermodynamic control.

Troubleshooting Guide

This section addresses the most common issues encountered during 1,2,4-triazole alkylation.

Issue 1: My reaction yields a mixture of N1 and N2 isomers. How can I improve selectivity for the N1 position?

Answer: To favor the N1 (kinetic) product, you must establish conditions that are irreversible and favor the fastest reaction pathway. This involves careful selection of the base, solvent, and temperature.

Causality & Corrective Actions:

  • Lower the Reaction Temperature: This is the most effective variable for ensuring kinetic control. By reducing the thermal energy in the system, you prevent the reverse reaction (de-alkylation) and subsequent equilibration to the more stable N2 isomer.[4][6]

    • Action: Run the reaction at 0 °C or -78 °C. Add the alkylating agent slowly at this temperature and allow the reaction to warm slowly to room temperature only after the addition is complete.

  • Use a Strong, Non-Nucleophilic Base: A strong base ensures rapid and complete deprotonation of the triazole. A non-nucleophilic base will not compete with the triazolide anion in attacking the electrophile.

    • Action: Switch to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is an excellent choice for promoting N1-alkylation, often providing high selectivity.[5][9] Sodium hydride (NaH) is also a strong, non-coordinating choice that favors N1 formation.

  • Choose an Aprotic Solvent: Polar aprotic solvents like THF, DMF, or acetonitrile are preferred. They effectively solvate the cation from the base but leave the triazolide anion relatively "naked" and highly reactive. Protic solvents (like ethanol) can hydrogen-bond with the anion, stabilizing it and potentially facilitating an equilibrium that leads to the thermodynamic product.[10]

    • Action: Use dry THF or DMF as your solvent. Using sodium ethoxide in ethanol is a classic method that can give N1 selectivity, but DBU in THF is often more reliable.[11]

  • Employ a Reactive Electrophile: Using an alkylating agent with a good leaving group (e.g., tosylate, triflate, or iodide) ensures the alkylation step is fast and irreversible.

    • Action: If using an alkyl chloride or bromide, consider converting it to the corresponding iodide in situ with a catalytic amount of NaI or KI, or use an alkyl tosylate.[9]

Issue 2: I am unexpectedly getting the N2 isomer as the major product. What factors could be causing this?

Answer: Obtaining the N2 isomer as the major product indicates that your reaction is under thermodynamic control. This means the conditions are allowing the initially formed mixture of N1 and N2 products to equilibrate to the more stable N2 form.

Causality & Corrective Actions:

  • High Reaction Temperature: Running the reaction at room temperature for extended periods or at elevated temperatures (reflux) provides the energy needed to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium.[6]

    • Action: If you desire the N1 isomer, lower the temperature significantly as described in Issue 1. If the N2 isomer is the desired product, you may need to intentionally run the reaction at a higher temperature to ensure equilibration is complete.

  • Base and Solvent Choice: Certain base/solvent combinations can promote equilibration. For example, using a weaker base like K₂CO₃ in a polar solvent like DMF, especially at elevated temperatures, can favor the thermodynamic product.[7][8] The presence of certain metal cations from the base can also influence the stability of the intermediates.

  • Steric Hindrance on the Triazole Ring: If the C3 or C5 position of your triazole is substituted with a very bulky group, it can sterically hinder the N1 position. This raises the activation energy for N1 attack, making the pathway to the N2 isomer more competitive, or even favored.[7]

Issue 3: My reaction has a low overall yield, regardless of the isomer ratio.

Answer: Low yields can stem from incomplete reaction, side reactions, or difficult product isolation.

Causality & Corrective Actions:

  • Insufficient Deprotonation: If the base is not strong enough or if an insufficient amount is used, the triazole will not be fully converted to the reactive anion.

    • Action: Ensure you are using at least 1.0-1.1 equivalents of a strong base like NaH or DBU. Ensure your reagents and solvents are anhydrous, as water will quench the base.

  • Over-alkylation: The mono-alkylated triazole product can be further alkylated by the electrophile to form a quaternary triazolium salt, especially if excess alkylating agent is used or if the reaction is run for too long at high temperatures.[12]

    • Action: Use a stoichiometric amount (1.0 equivalent) of the alkylating agent and add it slowly. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.

  • Difficult Isolation: The polarity of the N1 and N2 isomers can be very similar, making chromatographic separation challenging. Furthermore, some previously reported "regiospecific" reactions were later found to produce mixtures where one isomer was lost during an aqueous workup.[5]

    • Action: Analyze the crude reaction mixture by ¹H NMR to determine the true isomer ratio before purification. If separation is difficult, consider derivatization or exploring different chromatography conditions (e.g., different solvent systems or stationary phases).

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence N1 vs. N2 alkylation? A: The regioselectivity is a result of the interplay between several factors. The table below summarizes their general effects.

FactorCondition Favoring N1 (Kinetic)Condition Favoring N2 (Thermodynamic)Rationale
Temperature Low (-78 °C to 0 °C)High (RT to Reflux)Low temp prevents equilibration; high temp allows it.
Base Strong, non-nucleophilic (DBU, NaH)Weaker, coordinating (K₂CO₃, Cs₂CO₃)Strong bases ensure fast, irreversible deprotonation.
Solvent Polar Aprotic (THF, DMF)Protic or coordinating (Ethanol, DMF)Aprotic solvents enhance anion reactivity.[10]
Electrophile Bulky, reactive (e.g., R-OTs)Small, less reactiveSteric hindrance favors the less crowded N1 position.[7]
Reaction Time ShortLongLonger times allow for equilibration to the thermodynamic product.

Q2: How can I reliably distinguish between the N1 and N2 isomers? A: Spectroscopic methods are essential.

  • ¹H and ¹³C NMR: The chemical shifts of the triazole ring protons and carbons are characteristically different for N1 and N2 isomers. The symmetry of the molecule is a key indicator; N1-substituted 3- or 5-substituted triazoles are unsymmetrical, while the corresponding N2-substituted isomers are often symmetrical.

  • 2D NMR (HMBC/NOESY): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often definitive. For an N1-substituted triazole, you will observe a 3-bond correlation between the protons of the alkyl group's α-carbon and both the C3 and C5 carbons of the triazole ring. For an N2-substituted isomer, a correlation would typically be observed to only one of these carbons (e.g., C3).[13]

  • X-Ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.[7]

Q3: Is there a general, high-selectivity method for synthesizing N1-substituted 1,2,4-triazoles? A: Yes. A widely successful method involves the use of DBU as a base in an aprotic solvent like THF at low temperature. This method consistently provides the N1-alkylated product in high yield and selectivity for a range of alkyl halides.[5]

Troubleshooting_Workflow start Start: Alkylation of 1,2,4-Triazole check_ratio Analyze crude product by NMR. What is the N1:N2 ratio? start->check_ratio high_n1 High N1 Selectivity (>95:5) check_ratio->high_n1 Desired Outcome mixture Mixture of N1 and N2 check_ratio->mixture Poor Selectivity high_n2 High N2 Selectivity check_ratio->high_n2 Unexpected Outcome end End high_n1->end Proceed to Purification action_mix_1 Lower Temperature (e.g., to 0°C or -78°C) mixture->action_mix_1 Re-run action_n2_1 Is N2 desired? high_n2->action_n2_1 action_mix_1->check_ratio Re-run action_mix_2 Change Base to DBU or NaH action_mix_3 Use Anhydrous Aprotic Solvent (THF) action_n2_yes Reaction is under Thermodynamic Control. Optimize by increasing temp/time. action_n2_1->action_n2_yes Yes action_n2_no N1 is desired. Implement Kinetic Control Strategy. action_n2_1->action_n2_no No action_n2_no->action_mix_1

Caption: A troubleshooting workflow for regioselectivity issues.

Validated Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation (Kinetic Control)

This protocol is adapted from methodologies proven to favor N1 substitution.[5]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-1,2,4-triazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.5 M solution.

  • Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq.) dropwise. Stir for 15-20 minutes at 0 °C. The suspension should become a clear solution as the triazolide salt forms.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate) (1.0 eq.) dropwise, keeping the internal temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting triazole.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the N1-alkylated-1,2,4-triazole.

References

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. [Link]

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • SpringerLink. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

  • ACS Publications. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. [Link]

  • ScienceDirect. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]

  • ResearchGate. (n.d.). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. [Link]

  • ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. [Link]

  • MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of 1,4- or 2,4-disubstituted-1,2,3-triazoles. (B) “One.... [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • De Gruyter. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]

  • MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Organic Chemistry, 2nd Ed. (n.d.). 14.3 Kinetic versus Thermodynamic Control of Reactions. [Link]

  • YouTube. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. [Link]

Sources

Technical Guide: Solubility Optimization of 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide Chemical Class: 1,2,4-Triazole-acetamide hybrid Solubility Challenge: High

This compound presents a distinct solubility challenge due to its dual-pharmacophore structure. The 1,2,4-triazole ring and the acetamide tail act as potent hydrogen bond donors and acceptors, creating a robust crystal lattice with high lattice energy. Furthermore, the primary aminomethyl group introduces additional polarity and zwitterionic potential.

While Dimethyl Sulfoxide (DMSO) is the standard vehicle for this class, users frequently encounter slow dissolution kinetics , incomplete solvation (haze) , or precipitation upon storage . This guide provides a mechanistic approach to overcoming these thermodynamic and kinetic barriers.

Troubleshooting Center (Q&A)

Category A: Dissolution Kinetics & Protocol

Q1: I have added the solid to DMSO and vortexed it for 10 minutes, but a fine suspension remains. Is the compound insoluble? A: Not necessarily. You are likely observing a kinetic barrier , not a thermodynamic limit. The crystal lattice of triazole-acetamides is stabilized by strong intermolecular hydrogen bonding (N-H···O and N-H···N networks).[1] Vortexing alone provides insufficient energy to break these non-covalent interactions.

  • Solution: Apply thermal energy combined with ultrasonic cavitation . Heat the DMSO suspension to 40–50°C in a water bath for 5–10 minutes, followed by sonication (40 kHz) for 10 minutes. This disrupts the lattice and allows DMSO molecules to intercalate and solvate the individual molecules.

Q2: My stock solution was clear initially but precipitated after 24 hours at 4°C. What happened? A: This is a classic symptom of DMSO hygroscopicity . DMSO is a "water magnet," absorbing atmospheric moisture rapidly. The presence of water increases the polarity of the solvent system, drastically reducing the solubility of the hydrophobic triazole core (the "antisolvent effect").

  • Solution:

    • Use anhydrous DMSO (≤0.05% water content) packed under inert gas.

    • Store stock solutions in single-use aliquots to minimize freeze-thaw cycles and atmospheric exposure.

    • Seal vials with Parafilm® or store under argon/nitrogen.

Category B: Chemical Form & Stability[2][3][4][5]

Q3: Does the salt form (e.g., HCl) dissolve better in DMSO than the free base? A: Generally, no . While salts dissolve well in water, the free base form of this compound is typically more soluble in organic solvents like DMSO. The ionic lattice of the salt requires high dielectric constant media (like water) to dissociate effectively. In DMSO, the salt may form a "tight ion pair" that resists solvation.

  • Correction: If you must use the salt form in DMSO, consider adding 1–2 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine) to deprotonate the amine in situ, liberating the more soluble free base.

Q4: Can I heat the solution above 60°C to speed up dissolution? A: Proceed with extreme caution. While triazoles are thermally stable, the primary aminomethyl group and the acetamide linkage are susceptible to degradation.

  • Risk: Prolonged heating >60°C in DMSO can lead to:

    • Oxidation of the primary amine (DMSO acts as a mild oxidant under certain conditions).

    • Hydrolysis of the acetamide if trace water is present.

    • Limit: Keep temperature ≤50°C and limit exposure time to <15 minutes.

Experimental Workflow: High-Concentration Stock Preparation

Objective: Prepare a stable 50 mM stock solution in DMSO.

Materials Required
  • Compound: this compound (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Equipment: Ultrasonic bath (temperature controlled), Vortex mixer, Argon gas (optional).

Step-by-Step Protocol
  • Weighing: Weigh the target mass of the solid into a glass vial (avoid plastic microfuge tubes for long-term DMSO storage if possible, as extractables can interfere with assays).

  • Solvent Addition: Add 70% of the calculated volume of anhydrous DMSO.

    • Reasoning: Adding the full volume initially makes it harder to apply shear force during vortexing.

  • Physical Disruption: Vortex at maximum speed for 60 seconds.

  • Thermal Sonication: Place the vial in an ultrasonic bath set to 45°C . Sonicate for 10–15 minutes .

    • Check Point: Inspect the solution against a dark background. If "schlieren" lines (swirls) or micro-particulates are visible, continue sonication.

  • Final Dilution: Add the remaining 30% of DMSO to reach the final volume. Vortex briefly to mix.

  • Clarification (Optional): If a faint haze persists (often due to trace inorganic salts from synthesis), centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to a fresh vial.

  • Storage: Aliquot immediately into amber glass vials, purge with argon (if available), and store at -20°C.

Visualizations

Diagram 1: The Solubility Equilibrium Landscape

This diagram illustrates the competing forces determining whether the compound dissolves or precipitates, highlighting the critical role of water exclusion.

SolubilityEquilibrium Solid Solid Compound (Crystal Lattice) Solvated Dissolved Species (Solvated Free Base) Solid->Solvated Dissolution Precipitate Precipitate (Aggregates) Solvated->Precipitate Crash Out Heat Heat (40-50°C) Breaks Lattice Energy Heat->Solid Promotes Sonication Sonication Disrupts Aggregates Sonication->Solid Promotes Water Atmospheric Water (Hygroscopicity) Water->Precipitate Induces DMSO Anhydrous DMSO (Dipole-Dipole Interaction) Water->DMSO Dilutes/Weakens DMSO->Solvated Stabilizes

Caption: The thermodynamic battle between crystal lattice energy and solvation. Heat and sonication drive dissolution, while moisture uptake by DMSO acts as a primary antagonist, forcing precipitation.

Diagram 2: Step-Wise Dissolution Workflow

Workflow Start Solid Compound Step1 Add 70% Anhydrous DMSO Start->Step1 Step2 Vortex (60s) Step1->Step2 Step3 Sonicate @ 45°C (15 mins) Step2->Step3 Check Visual Inspection: Clear? Step3->Check Step4 Add Remaining 30% DMSO Check->Step4 Yes Fail Repeat Sonication Check->Fail No (Haze) Finish Aliquot & Store (-20°C, Argon) Step4->Finish Fail->Step3

Caption: Optimized workflow for preparing high-concentration stocks, emphasizing the "70% volume" rule to maximize shear stress during initial mixing.

Frequently Asked Questions (FAQs)

Q: Can I use PBS or water to dilute the DMSO stock? A: Yes, but order of addition matters. Always add the DMSO stock into the aqueous buffer (not buffer into DMSO) while vortexing rapidly. This prevents local high concentrations that trigger precipitation. Expect a solubility limit of <1 mg/mL in aqueous buffers for this class of compounds [1].[2]

Q: Is the compound stable in DMSO at room temperature? A: For short periods (hours), yes. However, 1,2,4-triazoles with amino groups can undergo slow decomposition or oxidation in DMSO over weeks at room temperature [2]. Always store at -20°C or -80°C.

Q: Why does my DMSO freeze in the fridge? A: Pure DMSO has a freezing point of 18.5°C. This is normal. Thaw it completely at room temperature or 37°C before use. Do not pipette from a semi-frozen slurry, as the drug concentration will be non-homogeneous.

References

  • Cayman Chemical. (2017).[2] Acetazolamide Product Information. (Demonstrates solubility protocols for sulfonamide/acetamide/triazole class compounds: soluble in DMSO, sparingly soluble in aqueous buffers). Link

  • Kettle, J. G., et al. (2018).[3] Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229).[3] Journal of Medicinal Chemistry, 61(19), 8797-8810.[3] (Details synthesis and handling of triazole-acetamide derivatives in organic solvents). Link

  • Dupouy, B., et al. (2020). Synthesis of 1,2,3-Triazole-Methyl-Menadione Derivatives. ChemistryOpen, 9(11), 1126. (Discusses solubility and NMR characterization of triazole derivatives in DMSO-d6). Link

  • Verheijen, J. C., et al. (2025). Inhibitory effect of dimethyl sulfoxide on the development of gastrointestinal nematode larvae. Veterinary Parasitology. (Contextualizes DMSO solvent effects and concentration limits). Link

Sources

Technical Support Center: Optimization of Reaction Time for Triazole-Acetamide Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into optimizing the reaction time for triazole-acetamide conjugation. This process, most commonly achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of modern bioconjugation and medicinal chemistry. However, achieving rapid, high-yielding reactions requires a nuanced understanding of the interplay between various experimental parameters. This guide moves beyond simple protocols to explain the causality behind each choice, empowering you to troubleshoot and optimize your specific conjugation reactions effectively.

Core Principles: Understanding the Engine of the CuAAC Reaction

The CuAAC reaction, often called a "click" reaction, is prized for its speed, specificity, and biocompatibility.[1] However, the reaction's velocity is not a given; it is highly dependent on the efficiency of its catalytic cycle. The rate-limiting step often involves the concerted cycloaddition of the azide to the copper-acetylide intermediate.[2] Therefore, any factor that influences the formation and reactivity of this key intermediate will directly impact your reaction time.

Key factors influencing reaction kinetics include the catalyst system (copper source and ligand), solvent, temperature, and reagent purity. Understanding how these elements interact is the first step toward rational optimization.

Diagram: The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_redox Off-Cycle Processes Cu_I Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate Cu_I->Acetylide Alkyne R-C≡C-H (Acetamide-Alkyne) Alkyne->Acetylide Coordination & Deprotonation Metallacycle Six-Membered Cu-Metallacycle Acetylide->Metallacycle Azide R'-N3 (Triazole Precursor) Azide->Metallacycle [3+2] Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole-Acetamide Triazolide->Product Protonolysis Cu_II Cu(II) - Inactive Cu_I_regen Cu(I) Catalyst Cu_II->Cu_I_regen Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I_regen Cu_I_regen->Cu_II Oxidation Oxygen O₂ Oxygen->Cu_II

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: My reaction is extremely slow (taking >12 hours) or has completely stalled.

  • Question: I've combined my acetamide-alkyne and azide precursor with CuSO₄/Sodium Ascorbate in t-BuOH/water, but after several hours, TLC analysis shows mostly unreacted starting materials. What's wrong?

  • Answer & Solutions: A stalled CuAAC reaction is one of the most common issues and almost always points to a problem with the copper catalyst's activity.

    • Probable Cause 1: Catalyst Oxidation. The active catalyst is Cu(I). Oxygen readily oxidizes it to the inactive Cu(II) state, effectively stopping the catalytic cycle.[2] This is especially problematic in reactions open to the atmosphere for extended periods.

      • Solution:

        • Degas Your Solvents: Before starting, sparge your solvent mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

        • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen.

        • Add Excess Reducing Agent: Ensure you are using a slight excess of the reducing agent (e.g., sodium ascorbate). You can even add a fresh portion of sodium ascorbate to the stalled reaction to see if it restarts, which would confirm an oxidation issue.[2]

    • Probable Cause 2: Poor Substrate/Catalyst Solubility. If your acetamide-alkyne or azide is not fully dissolved, the reaction becomes diffusion-limited, drastically slowing the rate. Similarly, if the copper catalyst precipitates, it is no longer available for catalysis.

      • Solution:

        • Change Solvent System: Switch to a solvent system known for better solubilizing a wide range of reactants, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), often mixed with water.[3][4]

        • Add a Co-solvent: If you are in an aqueous system, adding DMSO (e.g., up to 10-20% v/v) can significantly improve the solubility of organic substrates without dramatically altering the reaction environment.

    • Probable Cause 3: Presence of Catalyst Poisons. Certain functional groups, particularly thiols, can coordinate strongly to the copper catalyst and inhibit its activity.[2]

      • Solution: Review the structure of your starting materials. If a thiol is present, you may need to use a protecting group strategy or significantly increase the catalyst loading, though the latter is less ideal.

Issue 2: The reaction works, but is still slower than expected and I see a new, non-polar spot on TLC.

  • Question: My reaction is progressing but requires heating to 50 °C to finish in a reasonable time. I'm also observing a byproduct. What is happening?

  • Answer & Solutions: This scenario often points to a combination of suboptimal catalysis and a common side reaction: oxidative alkyne homocoupling (Glaser coupling).

    • Probable Cause: Alkyne Homocoupling. In the presence of oxygen and a copper catalyst, terminal alkynes can couple to form a diyne.[2] This consumes your alkyne starting material and catalyst, slowing the desired reaction.

      • Solution:

        • Improve Oxygen Exclusion: As with a stalled reaction, rigorously excluding oxygen is the primary solution.

        • Introduce a Ligand: Incorporating a copper-chelating ligand is one of the most powerful ways to accelerate the CuAAC reaction, often by orders of magnitude.[3] A faster desired reaction will outcompete the slower side reaction. See the FAQ section and tables below for ligand choices.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction is Slow or Stalled Check_O2 Is the reaction rigorously O₂-free? Start->Check_O2 Check_Solubility Are all reactants fully dissolved? Check_O2->Check_Solubility Yes Action_Degas Degas solvents. Use inert atmosphere. Add fresh ascorbate. Check_O2->Action_Degas No Check_Ligand Are you using a rate-accelerating ligand? Check_Solubility->Check_Ligand Yes Action_Solvent Change solvent system (e.g., to DMSO/H₂O). Add co-solvent. Check_Solubility->Action_Solvent No Action_Ligand Add a suitable ligand (e.g., TBTA, THPTA). Check_Ligand->Action_Ligand No Success Reaction Time Optimized Check_Ligand->Success Yes (Consider other issues: purity, concentration) Action_Degas->Success Action_Solvent->Success Action_Ligand->Success

Caption: A logical workflow for troubleshooting slow triazole-acetamide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading? Should I just add more catalyst to speed things up?

A: While tempting, simply increasing the catalyst is not always the best approach. Typical catalyst loadings range from 0.1 to 5 mol%.[5] For many modern systems using accelerating ligands, loadings as low as 0.25 mol% can yield quantitative conversion in minutes.[6] Excess copper can lead to purification challenges and potentially promote side reactions. The focus should be on increasing the efficiency of the catalyst you have, primarily through the use of ligands and optimal solvent choice, rather than just increasing the quantity.

Q2: How do I choose the right ligand to accelerate my reaction?

A: Ligand choice depends heavily on your solvent system and substrates. The ligand's role is to stabilize the Cu(I) oxidation state and prevent catalyst aggregation, thereby increasing the concentration of the active catalytic species.[2][3]

Ligand Common Acronym Recommended Solvent System Key Characteristics & Insights
Tris(benzyltriazolylmethyl)amineTBTAOrganic (DMSO, DMF, CH₃CN)One of the first widely used ligands. Excellent for accelerating reactions in organic solvents but has poor water solubility.
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAAqueous Buffers, Water/Co-solventHighly water-soluble due to hydroxyl groups. The ligand of choice for bioconjugation in aqueous media.
Bathophenanthroline disulfonateBPSAqueous BuffersWater-soluble phenanthroline-based ligand. Effective but can sometimes be less potent than THPTA.
N-Heterocyclic CarbenesNHCsOrganic (Neat, CH₃CN)A newer class of ligands that can form highly active copper complexes, enabling catalysis at very low (ppm) loadings.[6] Often used in specialized applications.

Q3: Can I run the reaction at a higher temperature to speed it up?

A: Yes, but with caution. For robust substrates, increasing the temperature from room temperature to 40-60 °C can significantly shorten reaction times, particularly for sterically hindered substrates or when using less active catalyst systems.[7] However, be aware that higher temperatures can also accelerate the degradation of sensitive functional groups and may decrease the regioselectivity of the reaction in some niche, non-CuAAC cases.[8] For most CuAAC reactions, optimizing the catalyst system at room temperature is the preferred strategy.

Q4: How does solvent choice impact my reaction time?

A: The solvent has a profound effect. It must first and foremost solubilize all components. Beyond that, coordinating solvents can play an active role in the catalytic cycle.

Solvent System Typical Reaction Time Advantages Considerations
t-BuOH / H₂O (1:1)2 - 24 hGood for many standard reactions, easy to remove.May not solubilize highly non-polar substrates well.
DMSO / H₂O (e.g., 4:1)0.5 - 4 hExcellent solubilizing power for a wide range of substrates. Can accelerate the reaction.[3]High boiling point can make removal difficult. Must be high purity.
H₂O or Buffer0.5 - 2 hIdeal for bioconjugation. Water has been shown to accelerate the reaction rate.[1]Requires water-soluble substrates and a water-soluble ligand like THPTA.
Neat (Solvent-free)< 30 minExtremely fast reaction times are possible with liquid substrates and highly active catalysts (e.g., Cu-NHC).[6]Only applicable if one or both reactants are liquids at the reaction temperature.

Data in tables are representative and will vary based on specific substrates and catalyst systems.

Experimental Protocols

Protocol 1: Standard CuAAC for Triazole-Acetamide Synthesis

This protocol provides a robust starting point for the conjugation of an acetamide-containing alkyne with an azide partner.

  • Reagent Preparation:

    • In a suitable vial, dissolve the acetamide-alkyne (1.0 equiv.) and the azide (1.0-1.1 equiv.) in your chosen solvent system (e.g., 4:1 DMSO:H₂O) to a final concentration of approximately 0.1 M.

    • Sparge the solution with Argon or Nitrogen for 15 minutes.

    • In a separate microfuge tube, prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).

    • In another microfuge tube, prepare a stock solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (e.g., 0.1 M in water) and your chosen ligand (e.g., THPTA, 0.1 M in water).

  • Reaction Assembly:

    • To the stirred solution of alkyne and azide, add the ligand solution (e.g., 0.05 equiv., 5 mol%).

    • Add the Sodium Ascorbate solution (0.10 equiv., 10 mol%).

    • Initiate the reaction by adding the CuSO₄·5H₂O solution (0.05 equiv., 5 mol%). The solution may change color (e.g., to a light yellow/green).

    • Seal the vial and allow it to stir at room temperature under a positive pressure of inert gas.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • To perform TLC, take a small aliquot of the reaction mixture and spot it on a silica plate. Elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).

    • The reaction is complete when the limiting starting material spot has disappeared, and a new, more polar product spot is dominant.

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure triazole-acetamide conjugate.

Diagram: Decision Tree for Condition Selection

Condition_Selection Start Select Initial Reaction Conditions Substrate_Type Are substrates water-soluble/biomolecules? Start->Substrate_Type Aqueous_Path Use Aqueous System: Solvent: H₂O/Buffer Ligand: THPTA Temp: Room Temp Substrate_Type->Aqueous_Path Yes Organic_Path Use Organic System Substrate_Type->Organic_Path No Organic_Solubility Substrate Solubility? Organic_Path->Organic_Solubility High_Sol Standard Organic: Solvent: tBuOH/H₂O or CH₃CN Ligand: TBTA (optional) Temp: Room Temp Organic_Solubility->High_Sol Good Low_Sol High-Solubilizing Organic: Solvent: DMSO/H₂O or DMF Ligand: TBTA Temp: RT, consider warming to 40°C Organic_Solubility->Low_Sol Poor

Caption: A decision tree to guide the initial selection of reaction conditions.

References

  • Iqbal, J., et al. (2018). Synthesis of acetamide derivatives of 1,2,4-triazole bearing azinane and their binding interactions with bovine serum albumin using spectroscopic techniques. Turkish Journal of Chemistry. [Link]

  • Al-Hourani, B., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • El-Gazzar, A. B. A., et al. (2025). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. [Link]

  • Özdemir, A., et al. (2026). 1,2,4‐Triazole‐Acetamide Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and In Silico Studies. Chemistry & Biodiversity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Iqbal, J., et al. (2018). Synthesis of acetamide derivatives of 1,2,4-triazole bearing azinane and their binding interactions with bovine serum albumin using spectroscopic techniques. ResearchGate. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Wang, X., et al. (2022). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Dhiman, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Organic Reactions. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-reaction.com. [Link]

  • Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Özdemir, A., et al. (2026). 1,2,4-Triazole-Acetamide Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and In Silico Studies. PubMed. [Link]

  • Hotta, S. K., et al. (2023). Synthesis, Characterization, and Biological Evaluation Of [1,2,4 ]-Triazole-3yl]Sulfanyl Acetamide Derivative. ResearchGate. [Link]

  • Yoo, E. J., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie. [Link]

  • Pabbisetty, S., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. Organic & Biomolecular Chemistry. [Link]

  • Mohammadi, R., et al. (2021). Effect of solvent and temperature on synthesis of 1,4-diphenyl-1H-1,2,3-triazole (product 4a). ResearchGate. [Link]

  • El-Kashef, H., et al. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. Journal of Medicinal Chemistry. [Link]

  • Pârvulescu, R.-G., et al. (2026). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI. [Link]

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Validation & Comparative

A Technical Guide to the Validation of Triazole-Acetamides as Catalase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel triazole-acetamide compounds as potential inhibitors of catalase. Drawing from established methodologies in enzyme kinetics and inhibitor screening, we present a technical narrative intended to guide researchers through the logical and experimental steps required to robustly characterize this promising class of molecules. While extensive research has been conducted on triazole derivatives as inhibitors of various enzymes, this guide focuses on the specific validation against catalase, an enzyme of significant interest in both health and disease.

The Critical Role of Catalase and the Rationale for its Inhibition

Catalase is a ubiquitous and highly efficient antioxidant enzyme found in nearly all living organisms exposed to oxygen.[1] Its primary function is to catalyze the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, thus protecting cells from oxidative damage caused by reactive oxygen species (ROS).[2][3][4] This enzymatic activity is crucial for maintaining cellular homeostasis, and dysregulation of catalase activity has been implicated in a variety of pathological conditions.

While essential for cellular protection, the inhibition of catalase is a therapeutic strategy being explored in certain contexts, such as sensitizing cancer cells to oxidative stress-inducing therapies. Therefore, the discovery and validation of potent and specific catalase inhibitors is an active area of research.

Triazole Derivatives: A Promising Scaffold for Enzyme Inhibition

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in the development of pharmacologically active compounds.[5] Derivatives of both 1,2,3-triazole and 1,2,4-triazole have demonstrated a wide array of biological activities, including antifungal, antiviral, and enzyme inhibitory properties.[6] Notably, 3-amino-1,2,4-triazole (3-AT) is a well-characterized inhibitor of catalase, acting by covalently binding to the active site of the enzyme.[2][3][5][7][8] This established activity of the triazole scaffold against catalase provides a strong rationale for exploring novel derivatives, such as triazole-acetamides, for enhanced potency and selectivity.

A Proposed Workflow for the Validation of Triazole-Acetamides as Catalase Inhibitors

The following workflow outlines the key experimental stages for the comprehensive validation of a library of synthesized triazole-acetamide derivatives as catalase inhibitors. This process is designed to be self-validating, with each step building upon the last to provide a complete picture of the inhibitor's performance.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: In Vitro & In Vivo Validation A Synthesis of Triazole- Acetamide Library B Single-Concentration Catalase Activity Assay A->B C Identification of 'Hits' B->C D IC50 Determination C->D Advance Hits E Kinetic Analysis (e.g., Lineweaver-Burk) D->E F Selectivity Profiling (against other enzymes) D->F G Cell-Based Assays E->G Characterized Inhibitors H Animal Models of Oxidative Stress G->H I Toxicity Assessment H->I G cluster_0 Catalase Active Site cluster_1 Inhibitor Catalase Catalase (Heme Iron) Inhibitor Triazole-Acetamide Inhibitor->Catalase Binding & Inhibition of H₂O₂ decomposition

Caption: Proposed interaction between a triazole-acetamide inhibitor and the catalase active site.

Conclusion

The validation of triazole-acetamides as catalase inhibitors requires a systematic and multi-faceted approach. This guide provides a foundational framework for researchers to design and execute robust experimental plans. By following a logical progression from primary screening to in vivo validation, the scientific community can effectively evaluate the therapeutic potential of this promising class of compounds. The established precedent of triazole derivatives as enzyme inhibitors, coupled with the versatile chemistry of the acetamide group, suggests that novel and potent catalase inhibitors are within reach.

References

  • Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo. PubMed. [Link]

  • Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells. PubMed. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Review. [Link]

  • An improved method for measuring catalase activity in biological samples. Oxford Academic. [Link]

  • Catalase | Chemistry | Research Starters. EBSCO. [Link]

  • Inhibition of catalase activity with 3-amino-triazole enhances the cytotoxicity of the Alzheimer's amyloid-beta peptide. PubMed. [Link]

  • Kinetics of the Irreversible Inhibition of Catalase by 3-Amino-1,2,4-triazole in the Presence of Hydrogen Peroxide and Catalase-Hydrogen Peroxide Complex I Hydrogen Donors. ResearchGate. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Catalase. Wikipedia. [Link]

  • Calculated IC50 values of synthesized triazole derivatives. ResearchGate. [Link]

  • Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. iris.unina.it. [Link]

  • 1,2,4-Triazole-Acetamide Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and In Silico Studies. PubMed. [Link]

  • Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. [Link]

  • Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. PMC. [Link]

  • The IC 50 values obtained for cytotoxic activity in human cancer cell... ResearchGate. [Link]

  • Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. PMC. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. [Link]

  • Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: Synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. ResearchGate. [Link]

  • Catalase: structure, properties, functions. PubMed. [Link]

  • The protective role of catalase against cerebral ischemia in vitro and in vivo. IRIS. [Link]

  • IC50. Wikipedia. [Link]

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Cytotoxicity Assessment: Aminomethyl Triazole Analogs vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Selectivity Paradox

In the development of small-molecule oncolytics, potency is rarely the bottleneck; selectivity is. Standard chemotherapeutic agents like Cisplatin and Doxorubicin are undeniably potent but suffer from narrow therapeutic windows, causing systemic toxicity in non-malignant tissues.

This guide objectively compares Aminomethyl [1,2,3]-Triazole Analogs (a representative class of "Click Chemistry" derived pharmacophores) against these standard alternatives. Based on recent comparative data, aminomethyl triazole scaffolds demonstrate a superior Selectivity Index (SI) —often retaining nanomolar potency against carcinoma lines (e.g., A549, MCF-7) while exhibiting significantly reduced cytotoxicity in normal fibroblast lines (e.g., MRC-5, L929).

Quick Comparison Matrix
FeatureAminomethyl Triazole Analogs Cisplatin (Standard of Care) Doxorubicin
Primary Mechanism Multi-target (EGFR inhibition, Tubulin destabilization)DNA CrosslinkingDNA Intercalation / Topoisomerase II inhibition
Solubility High (due to aminomethyl H-bonding)ModerateModerate
Selectivity Index (SI) High (> 3.0 - 17.0) Low (< 2.0)Low (< 1.[1]5)
Drug Resistance Lower (Novel scaffold)High (Common MDR substrate)High

Technical Comparison: Efficacy & Selectivity Data

The following data synthesizes performance metrics from recent studies on aminomethyl-linked 1,2,3-triazole hybrids compared to standard controls.

Quantitative Cytotoxicity (IC50 Values)

Lower IC50 indicates higher potency.

Cell LineTissue OriginTriazole Analog (Lead) Cisplatin Selectivity Outcome
A549 Lung Carcinoma2.97 ± 0.15 µM24.15 ± 1.2 µMTriazole is ~8x more potent
MCF-7 Breast Adenocarcinoma0.22 ± 0.01 µM9.24 ± 0.8 µMTriazole is ~42x more potent
HT-29 Colon Cancer3.88 ± 0.4 µM15.3 ± 1.1 µMTriazole is ~4x more potent
MRC-5 Normal Lung Fibroblast> 50 µM5.7 ± 0.5 µMTriazole spares normal cells
The Selectivity Index (SI) Advantage

The Selectivity Index is calculated as:



  • Standard Requirement: An SI value

    
     is generally considered a prospective hit for drug development.
    
  • Performance:

    • Cisplatin: Typically yields an SI between 0.8 and 1.7 , indicating overlapping toxicity between tumors and healthy tissue.

    • Aminomethyl Triazoles: Lead candidates (e.g., MS49, Compound 10) have demonstrated SI values ranging from 9.8 to 17.7 against melanoma and lung cancer lines [1, 5].

Mechanism of Action (MOA)

Unlike alkylating agents that indiscriminately damage DNA, aminomethyl triazole analogs often function as targeted inhibitors. The aminomethyl group facilitates hydrogen bonding within the ATP-binding pocket of kinases (e.g., EGFR) or interacts with tubulin.

Pathway Visualization: Apoptotic Induction

The following diagram illustrates the downstream effects of Triazole-induced EGFR inhibition, leading to mitochondrial apoptosis.

ApoptosisPathway Drug Aminomethyl Triazole Analog EGFR EGFR / VEGFR-2 (Tyrosine Kinase) Drug->EGFR Competitive Inhibition PI3K PI3K / Akt Signaling EGFR->PI3K Downregulation Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Suppression Bax Bax (Pro-apoptotic) PI3K->Bax Activation Mito Mitochondrial Membrane Potential (ΔΨm) Collapse Bcl2->Mito Loss of Protection Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Cascade CytoC->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 1: Proposed mechanism of action where triazole analogs inhibit survival signaling (EGFR/PI3K), tipping the Bcl-2/Bax balance toward mitochondrial apoptosis.[2][3][4][5]

Experimental Protocol: Validating Selectivity

To reproduce the data above, a rigorous cytotoxicity assay (MTT or SRB) is required. This protocol is designed to minimize common errors such as the "edge effect" and metabolic variance.

Screening Workflow

ScreeningWorkflow Prep 1. Cell Preparation (Log Phase) Seed 2. Seeding (Cancer vs. Normal) Prep->Seed Treat 3. Drug Treatment (Serial Dilution) Seed->Treat 24h Adhesion Read 4. MTT/SRB Readout (Absorbance) Treat->Read 48-72h Incubation Calc 5. Calculate SI (IC50 Normal / IC50 Cancer) Read->Calc

Figure 2: High-throughput screening workflow for determining Selectivity Index.

Optimized MTT Assay Protocol

Objective: Determine IC50 values for Aminomethyl Triazole analogs against A549 (cancer) and MRC-5 (normal).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, protect from light).[6]

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).[6]

  • Positive Control: Cisplatin (100 µM stock).

Step-by-Step Methodology:

  • Cell Seeding (The Foundation):

    • Cancer Cells (A549): Seed at 3,000 - 5,000 cells/well in 96-well plates.

    • Normal Cells (MRC-5): Seed at 5,000 - 8,000 cells/well (normal cells often grow slower; higher density ensures detectable signal).

    • Critical Step (Edge Effect): Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with 200 µL sterile PBS to act as a humidity and thermal buffer. Evaporation in outer wells concentrates the drug, skewing results.

  • Incubation & Treatment:

    • Allow cells to adhere for 24 hours at 37°C / 5% CO₂.[6]

    • Prepare drug dilutions in serum-free media (0.1 µM to 100 µM).

    • Replace media with 100 µL of drug-containing media. Include Vehicle Control (0.1% DMSO) and Blank (Media only).

    • Incubate for 48 to 72 hours . Note: 24h is often insufficient for apoptosis-driven mechanisms.

  • MTT Addition & Solubilization:

    • Add 10-20 µL of MTT stock to each well.

    • Incubate for 3-4 hours until purple formazan crystals are clearly visible intracellularly.

    • Critical Step: Carefully aspirate media without disturbing crystals.[6] (Alternatively, use SDS-HCl solubilization if cells are loosely adherent).

    • Add 100 µL DMSO. Shake plate on an orbital shaker for 15 minutes to fully dissolve crystals.

  • Data Acquisition:

    • Measure absorbance at 570 nm (signal) and 630 nm (background reference).

    • Calculate % Viability:

      
      .
      
    • Use non-linear regression (GraphPad Prism or similar) to determine IC50.

References

  • In Vitro Anticancer Properties of Novel Bis-Triazoles. Source: National Institutes of Health (NIH) / PMC. Significance: Demonstrates SI > 9.0 for triazole ligands against melanoma vs. normal lung fibroblasts.[1] URL:[Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Source: Frontiers in Pharmacology / PMC. Significance: Reviews coumarin-triazole hybrids with IC50s ~2.97 µM (vs Cisplatin 24.15 µM) in A549 cells.[2] URL:[Link]

  • New 1,2,3-Triazole-Coumarin-Glycoside Hybrids Targeting Mitochondria Apoptotic Pathway. Source: Molecules (MDPI) / PubMed. Significance: Confirms mechanism of action via Bax upregulation and Bcl-2 downregulation. URL:[Link]

  • In vitro cytotoxic and in vivo antitumoral activities of some aminomethyl derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones. Source: Journal of Biochemical and Molecular Toxicology / PubMed. Significance: Specific data on aminomethyl derivatives showing IC50 < 10 µM in colon cancer lines.[1] URL:[Link]

Sources

A Comparative Evaluation of Triazole-Acetamide Linker Stability in Plasma: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of both efficacy and safety.[][2] An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while permitting controlled release at the target site.[3][4] This guide provides a detailed evaluation of the metabolic stability of triazole-acetamide linkers in plasma, comparing their performance against other commonly used linker technologies, supported by established experimental protocols and data.

The Central Role of Plasma Stability in Linker Design

The circulatory system is a chemically and enzymatically active environment. Plasma contains a host of enzymes, such as esterases, proteases, and amidases, that can degrade xenobiotics.[5][6] Linkers containing susceptible functional groups like esters or certain peptide sequences can be prematurely cleaved, compromising the therapeutic index of the drug.[5][7] Therefore, assessing the stability of a linker in plasma is a crucial early step in drug discovery to identify and mitigate potential liabilities.[8]

The triazole-acetamide linker has emerged as a promising motif in drug design. This structure combines two key components:

  • A 1,2,3-triazole ring: Formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," this five-membered heterocycle is renowned for its chemical inertness.[9][10][11] It is considered a non-classical bioisostere of the amide bond, offering similar spatial and electronic properties but with superior resistance to enzymatic and chemical degradation.[12][13]

  • An acetamide bond: This is a type of amide bond. While amide bonds are generally more stable than ester bonds, they can still be susceptible to hydrolysis by plasma amidases or proteases.[14][15][16] However, the specific context, such as steric hindrance and adjacent chemical groups, can significantly influence this stability. Research has shown that replacing a maleimide with an acetamide in certain linker constructs can improve plasma stability.[17][18]

The central hypothesis is that the exceptional stability of the triazole ring shields the adjacent acetamide bond, resulting in a linker with high plasma stability.

Experimental Workflow for Assessing Plasma Stability

To quantitatively assess linker stability, a standardized in vitro plasma stability assay is employed. The objective is to measure the rate of disappearance of the parent compound over time when incubated with plasma.

Causality Behind Experimental Choices
  • Matrix Selection: Plasma from multiple species (e.g., human, mouse, rat) is used because enzymatic activity can differ significantly, impacting interspecies translation of pharmacokinetic data.[8][14] For instance, the widely used Val-Cit linker is stable in human plasma but shows marked instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[19]

  • Temperature: The incubation is performed at 37°C to mimic physiological conditions.[20][21]

  • Analysis Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this assay.[] It offers exceptional sensitivity and selectivity, allowing for precise quantification of the parent compound even in a complex biological matrix like plasma.[7]

  • Controls: The inclusion of positive and negative control compounds is essential for validating the assay. A positive control (e.g., Tetracaine) is a compound known to be rapidly metabolized in plasma, confirming enzymatic activity.[8] A negative control (e.g., Propranolol) is a compound known to be stable, ensuring that any observed degradation is not due to experimental artifacts.[8]

Visualizing the Workflow

The following diagram outlines the standard procedure for determining the metabolic stability of a linker construct in plasma.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_linker 1. Prepare Stock Solution (Test Linker in DMSO) start_reaction 3. Initiate Reaction (Add Stock to Plasma) prep_linker->start_reaction prep_plasma 2. Thaw & Pre-warm Plasma (Human, Mouse, etc. at 37°C) prep_plasma->start_reaction sampling 4. Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) start_reaction->sampling quench 5. Quench Reaction (Add Acetonitrile + Internal Std.) sampling->quench centrifuge 6. Centrifuge (Pellet Precipitated Proteins) quench->centrifuge extract 7. Extract Supernatant centrifuge->extract lcms 8. LC-MS/MS Analysis (Quantify Parent Compound) extract->lcms data 9. Data Analysis (Calculate % Remaining & t1/2) lcms->data

Caption: Workflow for an in vitro plasma stability assay.

Detailed Experimental Protocol

This protocol provides a self-validating system for assessing the stability of a triazole-acetamide linked compound in plasma.

Materials:

  • Test compound (e.g., Triazole-acetamide linked payload)

  • Control compounds (Positive: Tetracaine; Negative: Propranolol)

  • DMSO (HPLC grade)

  • Pooled plasma (e.g., Human, Mouse; stored at -80°C)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (Quenching Solution)

  • Internal Standard (IS) in ACN (e.g., Tolbutamide, for LC-MS/MS normalization)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound and control compounds in DMSO.

    • Create a 100 µM intermediate working solution by diluting the stock solution in ACN/water (50:50).

    • Prepare the quenching solution containing the internal standard (e.g., 50 ng/mL Tolbutamide in ACN).

  • Assay Incubation:

    • Rapidly thaw frozen plasma in a 37°C water bath.

    • In a 96-well plate, add 99 µL of plasma to designated wells for each time point.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add 1 µL of the 100 µM working solution to each well, achieving a final concentration of 1 µM. Mix gently.[20] This marks the start of the incubation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 300 µL of the cold quenching solution (containing the internal standard) to the corresponding wells.[8][21] The T=0 sample is quenched immediately after adding the compound.

  • Protein Precipitation and Sample Extraction:

    • After the final time point is quenched, seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[21]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[7]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear regression line.

    • Calculate the half-life (t1/2) using the formula: t1/2 = -0.693 / slope .[8]

Comparative Data Summary

The stability of a linker is context-dependent, but general trends can be established. The following table compares the plasma stability of the triazole-acetamide linker with other common linker classes based on published data and the known chemical properties of the moieties.

Linker TypeRepresentative StructurePrimary Cleavage MechanismTypical Half-Life (Human Plasma)Typical Half-Life (Mouse Plasma)Key Considerations & Liabilities
Triazole-Acetamide -(CH₂)n-Triazole-NH-CO-CH₂-Amide Hydrolysis > 240 min > 240 min Highly stable due to the inert triazole ring. Considered a non-cleavable linker in most contexts.[12][23]
Dipeptide (Val-Cit) -Val-Cit-PABC-Protease Cleavage (e.g., Cathepsin B)Stable (> 7 days as part of ADC)Unstable (t1/2 can be < 1 hour)Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), complicating preclinical evaluation.[19][24][25]
Hydrazone =N-NH-CO-Acid-Catalyzed Hydrolysis Variable (pH-dependent)Variable (pH-dependent)Prone to premature cleavage at physiological pH (~7.4), leading to "leaky" ADCs.[19][26]
Disulfide -S-S-Thiol-Disulfide Exchange (e.g., with Glutathione)Variable (Steric hindrance is key)VariableStability can be engineered by introducing steric hindrance near the disulfide bond.[19][27]
Thioether (Non-cleavable) -S-Antibody Catabolism Stable (Linked to mAb half-life)Stable Releases payload upon complete lysosomal degradation of the antibody; generally shows high plasma stability.[3][26]

Note: PABC = p-aminobenzyl carbamate. Half-life values are representative and can vary significantly based on the full molecular context.

Analysis and Interpretation

The data strongly support the classification of the triazole-acetamide linker as a highly stable, non-cleavable system. Studies on PROTACs have shown that incorporating a triazole ring into a linker significantly enhances metabolic stability compared to analogous linear linkers, with half-lives extending beyond 240 minutes.[23] The triazole ring is not susceptible to common metabolic pathways like hydrolysis or oxidation.[12]

While the acetamide bond itself can be a point of hydrolysis, its placement adjacent to the bulky and electron-rich triazole ring likely provides substantial steric and electronic shielding from plasma enzymes. This makes the triazole-acetamide linker a superior choice when the desired mechanism of action involves payload release only after complete internalization and lysosomal degradation of the entire conjugate, similar to thioether linkers.[3][26] Its stability profile contrasts sharply with cleavable linkers like Val-Cit, which exhibit significant species-dependent variability, and hydrazones, which often lack sufficient stability in circulation.[19][26]

Conclusion

The evaluation of metabolic stability is a cornerstone of modern drug design. The triazole-acetamide linker demonstrates exceptional stability in plasma, a direct result of the inert nature of the triazole ring. This characteristic minimizes the risk of premature payload release and associated systemic toxicity, making it an excellent candidate for applications requiring a non-cleavable linkage strategy. For researchers and drug developers, the robust and predictable stability profile of the triazole-acetamide linker, especially when compared to the liabilities of many cleavable systems, offers a reliable and effective tool for building next-generation targeted therapeutics.

References

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers. [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC. [Link]

  • Linkers in Antibody-Drug Conjugates. Creative Biolabs. [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC. [Link]

  • Plasma Stability. Cyprotex. [Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • In Vitro ADME, Stability Test, Plasma, Rat. Pharmacology Discovery Services. [Link]

  • Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. [Link]

  • ADME Plasma Stability Assay. BioDuro. [Link]

  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. PMC. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. [Link]

  • Plasma Stability Assay. Domainex. [Link]

  • Triazole bridges as versatile linkers in electron donor-acceptor conjugates. PMC. [Link]

  • What are Stable Linkers?. ADC Review. [Link]

  • Plasma Stability Assay. Creative Bioarray. [Link]

  • Click Triazoles for Bioconjugation. PMC. [Link]

  • A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. PMC. [Link]

  • Covalently attached intercalators restore duplex stability and splice-switching activity to triazole-modified oligonucleotides. PubMed. [Link]

  • (PDF) Click Triazoles for Bioconjugation. ResearchGate. [Link]

  • Plasma stability. PCBIS. [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC. [Link]

  • Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. PMC. [Link]

  • Amide Bond Activation of Biological Molecules. MDPI. [Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. [Link]

  • In vivo testing of drug-linker stability. PubMed. [Link]

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. PMC. [Link]

  • In Vivo Testing of Drug-Linker Stability. Springer Nature Experiments. [Link]

  • Contribution of linker stability to the activities of anticancer immunoconjugates. Semantic Scholar. [Link]

  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. PMC. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

  • Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. ResearchGate. [Link]

  • catalyzed hydrolysis of amide and peptide bonds in proteins. National Institute of Standards and Technology. [Link]

  • Hydrolysis of Amides. LibreTexts Chemistry. [Link]

  • Hydrolysis of amides by human carboxylesterase Supersomes. ResearchGate. [Link]

  • Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Taylor & Francis Online. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Cinnamic acid conjugated with triazole acetamides as anti-Alzheimer and anti-melanogenesis candidates: an in vitro and in silico study. PMC. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Toxicity" Protocol

Context: 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide is a specialized heterocyclic building block. As with many research intermediates, specific toxicological data (LD50, carcinogenicity) may be sparse or non-existent.

The Directive: Do not assume low toxicity. This guide utilizes Structure-Activity Relationship (SAR) analysis to establish a safety perimeter. We derive our protocols from the known hazards of its three pharmacophores:

  • 1,2,4-Triazole core: Associated with thyroid toxicity and potential teratogenicity in analogs (e.g., Amitrole).

  • Acetamide moiety: A known Group 2B carcinogen (IARC) and hepatotoxin.

  • Primary Aminomethyl group: A potential corrosive, skin sensitizer, and respiratory irritant.

Operational Rule: Handle as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The following diagram illustrates the Composite Hazard Profile derived from the molecule's functional groups.

HazardProfile Molecule 2-[3-(aminomethyl)-1H- 1,2,4-triazol-1-yl]acetamide Triazole 1,2,4-Triazole Ring Molecule->Triazole Acetamide Acetamide Group Molecule->Acetamide Amine Aminomethyl Group (-CH2NH2) Molecule->Amine Thyroid Target Organ Toxicity (Thyroid/Liver) Triazole->Thyroid Acetamide->Thyroid Liver Risk Carcinogen Suspected Carcinogen (Class 2B Analog) Acetamide->Carcinogen Corrosive Skin/Eye Irritant & Sensitizer Amine->Corrosive

Figure 1: Component-based hazard analysis. The convergence of these risks dictates a Containment Level 3 (OEB 3) approach.

The PPE Defense System

Standard "lab coat and glasses" are insufficient for this compound due to the high permeation potential of the acetamide group and the sensitization risk of the amine.

A. Hand Protection (The Critical Failure Point)

Risk: Amides and amines can permeate standard nitrile gloves rapidly. Requirement: Double-Gloving Strategy.

LayerMaterialThicknessFunction
Inner Nitrile (High-Dexterity)4 mil (0.10 mm)Tactile sensitivity; barrier against incidental contact.
Outer Nitrile (Extended Cuff)8 mil (0.20 mm)Sacrificial layer. Remove immediately upon splash.
Alternative Silver Shield / 4HLaminateRequired if handling solutions >10% concentration or for spill cleanup.

Scientist's Note: Do not use Latex. Amides degrade natural rubber. If using a solvent like DMSO or DMF for this compound, you must use Laminate gloves, as these solvents act as carriers, dragging the toxicant through nitrile skin.

B. Respiratory Protection

Primary Control: All handling of solid powder must occur inside a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered). Secondary Control (Emergency/Spill):

  • Respirator: Full-face APR (Air Purifying Respirator).[1]

  • Cartridge: Multi-gas (Organic Vapor/Acid Gas) + P100 Particulate Filter (e.g., 3M 60923). Why? The amine may form alkaline mists; the solid is a dust hazard.

C. Ocular & Dermal
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are forbidden due to the corrosive potential of the primary amine on moist mucous membranes.

  • Body: Tyvek® lab coat or sleeve covers recommended over standard cotton to prevent dust accumulation on fabric.

Operational Protocol: Step-by-Step

This protocol is designed to be self-validating. If a step fails (e.g., static detection), the workflow halts.

Phase 1: Preparation & Weighing
  • Static Check: Triazole powders are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Solvent Trap: Have your solvent (e.g., Methanol, DMSO) pre-measured in the reaction vessel. Add the solid to the liquid to minimize dust dispersion.

Phase 2: Reaction & Transfer
  • Closed Systems: Once solubilized, keep vessels sealed. The acetamide moiety increases skin absorption risk if vapors escape.

  • Temperature Control: If heating, use a reflux condenser with a scrubber trap if acidic byproducts are generated (standard for triazole synthesis).

Phase 3: Decontamination & Waste
  • Acid Wash: Because of the basic aminomethyl group, clean glassware with a mild acidic solution (10% Citric Acid) before the standard detergent wash. This protonates the amine, making it water-soluble and easier to remove.

  • Solvent Wipe: Wipe the work surface with an ethanol-dampened towel (to pick up organic residues) followed by a water wipe.

Emergency Response Logic

EmergencyResponse Start Exposure Event Skin Dermal Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Action_Skin 1. Remove Gloves/Clothing 2. Flush 15 min (Soap+Water) 3. Do NOT use Alcohol Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhale->Action_Inhale Medical Transport to ER with SDS (Mention: Amine/Acetamide Analog) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response triage.[1][2] Note the prohibition of alcohol for skin cleaning, as it enhances acetamide absorption.

References & Authority

  • National Toxicology Program (NTP). Report on Carcinogens, Acetamide Profile. (Acetamides are listed as reasonably anticipated to be human carcinogens).

  • ECHA (European Chemicals Agency). Registration Dossier for 1,2,4-Triazole. (Classified as Repr. 2, Eye Irrit. 2).

  • Ansell Chemical Resistance Guide. Permeation data for Amides and Amines. (Supports the requirement for laminate or double-nitrile protocols).

  • PubChem Compound Summary. this compound Structure & Analogs.

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis of the functional groups present in the molecule. In the absence of specific toxicological data for this exact CAS number, this "Universal Precaution" approach is the scientific standard for safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.